(R)-3-(Trifluoromethyl)morpholine hydrochloride
Description
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Properties
IUPAC Name |
(3R)-3-(trifluoromethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-10-2-1-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFRHIUJBMHGLQ-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430086-53-5 | |
| Record name | (3R)-3-(trifluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-(Trifluoromethyl)morpholine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and pharmacological properties. Among the plethora of fluorinated building blocks, (R)-3-(Trifluoromethyl)morpholine hydrochloride has emerged as a particularly valuable synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and applications of this chiral morpholine derivative. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource, elucidating the rationale behind its utility and providing insights into its application in contemporary drug discovery programs.
Introduction: The Strategic Advantage of the Trifluoromethyl-Morpholine Moiety
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its inherent properties, including a well-balanced lipophilic-hydrophilic character and a pKa that can improve aqueous solubility and oral absorption, make it an attractive component in drug design.[1] When combined with a trifluoromethyl (CF3) group, these benefits are significantly amplified.
The trifluoromethyl group is a bioisostere for various functionalities and is known to modulate a range of properties critical for drug efficacy:[3][4]
-
Metabolic Stability: The high strength of the carbon-fluorine bond renders the CF3 group resistant to metabolic degradation, often leading to an extended drug half-life.[4]
-
Lipophilicity: The introduction of a CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[3][5]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic environment of a molecule, potentially leading to enhanced binding interactions with biological targets.[3]
The specific placement of the trifluoromethyl group at the 3-position of the morpholine ring, particularly in the (R)-enantiomeric form, creates a chiral building block with a defined three-dimensional structure. This stereochemical control is paramount in modern drug design, where enantiomerically pure compounds are often required to ensure target specificity and minimize off-target effects.
This guide will delve into the specific chemical and physical properties of (R)-3-(Trifluoromethyl)morpholine hydrochloride, providing a foundation for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of (R)-3-(Trifluoromethyl)morpholine hydrochloride is essential for its handling, formulation, and application in chemical synthesis.
| Property | Value | Source |
| Chemical Name | (R)-3-(Trifluoromethyl)morpholine hydrochloride | [6] |
| CAS Number | 1430086-53-5 | [6] |
| Molecular Formula | C5H9ClF3NO | [6] |
| Molecular Weight | 191.58 g/mol | [6] |
| Appearance | Solid (Typical) | N/A |
| Purity | Typically >95% | N/A |
| Storage | Inert atmosphere, 2-8°C | [6] |
| SMILES Code | FC([C@@H]1NCCOC1)(F)F.[H]Cl | [6] |
Melting Point: The melting point for this specific compound is not consistently reported in the literature. For the parent compound, morpholine hydrochloride, a decomposition temperature of 175-176°C is noted.[9] It is anticipated that the trifluoromethyl substituent will alter this value, and experimental determination is advised.
Synthesis and Characterization
The synthesis of enantiomerically pure 3-substituted morpholines is a topic of significant interest in organic chemistry.[4][5] A common and effective strategy for the synthesis of (R)-3-(Trifluoromethyl)morpholine involves the use of a chiral starting material, (R)-2-(Trifluoromethyl)oxirane.[10]
Asymmetric Synthesis Workflow
The following represents a plausible and detailed workflow for the synthesis of (R)-3-(Trifluoromethyl)morpholine hydrochloride, based on established chemical principles for the synthesis of substituted morpholines.
Experimental Protocol: A Representative Methodology
The following protocol is a representative example based on established chemical transformations for the synthesis of substituted morpholines. Optimization of reaction conditions may be necessary.
Step 1: Ring-Opening of (R)-2-(Trifluoromethyl)oxirane
-
To a solution of (R)-2-(Trifluoromethyl)oxirane in a suitable solvent such as acetonitrile, add an equimolar amount of an N-protected aminoethanol (e.g., N-benzylaminoethanol).
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the resulting amino alcohol intermediate by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified amino alcohol in an anhydrous aprotic solvent, such as dichloromethane, and cool to 0°C.
-
Add a base, such as triethylamine, followed by the dropwise addition of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the N-protected (R)-3-(Trifluoromethyl)morpholine by column chromatography.
Step 3: Deprotection
-
Dissolve the N-protected morpholine derivative in a suitable solvent, such as methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction until the deprotection is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
Step 4: Hydrochloride Salt Formation
-
Dissolve the free base, (R)-3-(Trifluoromethyl)morpholine, in a dry, aprotic solvent such as diethyl ether or dioxane.
-
Slowly add a solution of hydrogen chloride in the same solvent.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield (R)-3-(Trifluoromethyl)morpholine hydrochloride.
Spectral Characterization
The structural elucidation of (R)-3-(Trifluoromethyl)morpholine hydrochloride relies on a combination of spectroscopic techniques. Below is a discussion of the expected spectral features.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons. The protons on the carbon adjacent to the oxygen (C5 and C6) would appear as multiplets in the downfield region (typically δ 3.5-4.5 ppm). The protons on the carbons adjacent to the nitrogen (C2) would also appear as multiplets, likely in the region of δ 3.0-4.0 ppm. The proton on the chiral center (C3) would be a multiplet, and its chemical shift would be influenced by the adjacent trifluoromethyl group. The NH proton would likely appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would show five distinct signals. The carbons attached to the oxygen (C5 and C6) would resonate in the range of δ 65-75 ppm. The carbons adjacent to the nitrogen (C2) would appear around δ 45-55 ppm. The carbon of the chiral center (C3) would be split by the fluorine atoms of the CF3 group and would appear as a quartet. The trifluoromethyl carbon itself would also be a quartet with a large one-bond C-F coupling constant, typically resonating in the downfield region (δ 120-130 ppm).
¹⁹F NMR Spectroscopy:
The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show a singlet for the three equivalent fluorine atoms of the CF3 group. The chemical shift of this signal would be in the typical range for a CF3 group attached to an aliphatic carbon, generally between -70 and -80 ppm relative to CFCl3.[11]
Mass Spectrometry:
Mass spectrometry would confirm the molecular weight of the free base. Electron ionization (EI) or electrospray ionization (ESI) techniques would likely show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the mass of the free base (C5H8F3NO).
Applications in Drug Discovery and Development
The (R)-3-(Trifluoromethyl)morpholine scaffold is a valuable building block in the design of new therapeutic agents across various disease areas. Its utility stems from the synergistic combination of the favorable properties of the morpholine ring and the trifluoromethyl group.
Central Nervous System (CNS) Disorders
The ability of the morpholine ring to improve blood-brain barrier permeability makes this scaffold particularly attractive for the development of CNS-active drugs.[1] The introduction of the trifluoromethyl group can further enhance this property by increasing lipophilicity. This combination is advantageous for targeting receptors and enzymes implicated in a range of neurological and psychiatric conditions, including:
-
Neurodegenerative Diseases: The development of inhibitors for enzymes such as beta-secretase (BACE1) in Alzheimer's disease or kinase inhibitors for Parkinson's disease often requires scaffolds that can effectively penetrate the CNS.
-
Mood Disorders and Pain: The morpholine moiety is found in several approved drugs for depression and anxiety.[1] The (R)-3-(trifluoromethyl)morpholine scaffold can be used to generate novel analogues with improved pharmacokinetic profiles.
Oncology
In cancer drug discovery, the morpholine ring is a common feature in kinase inhibitors.[1] The trifluoromethyl group can contribute to enhanced binding affinity and selectivity for the target kinase. The metabolic stability imparted by the CF3 group is also highly desirable in anticancer agents to ensure sustained therapeutic concentrations.
Infectious Diseases
The development of new antiviral and antibacterial agents is a critical area of research. The unique properties of the (R)-3-(trifluoromethyl)morpholine scaffold can be leveraged to design novel inhibitors of viral or bacterial enzymes with improved potency and pharmacokinetic properties.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (R)-3-(Trifluoromethyl)morpholine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]
-
Toxicity: While specific toxicity data for this compound is limited, related morpholine derivatives can be skin and eye irritants. Assume the compound is harmful if swallowed or inhaled.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
(R)-3-(Trifluoromethyl)morpholine hydrochloride represents a powerful and versatile building block for the synthesis of novel, high-value chemical entities. The strategic combination of a chiral morpholine core with a trifluoromethyl group provides a unique set of physicochemical and pharmacological properties that are highly sought after in modern drug discovery. Its ability to enhance metabolic stability, modulate lipophilicity and solubility, and potentially increase binding affinity makes it a valuable tool for medicinal chemists. This in-depth technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in the ongoing quest for new and improved therapeutics.
References
- Shcherbatiuk, A. V., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.
- Cadeddu, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2263.
- Wiley-VCH. (2007).
- Frey, J. A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(42), 8121-8130.
- Hale, J. J., et al. (2001).
- Abreu, B. E., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Exc. Sci., 3, 1-28.
- Lee, D. H., et al. (2013). Asymmetric Synthesis of 3-Substituted Morpholinones and Piperazinones by L-Malate-mediated Dynamic Kinetic Resolution of α-Bromo Esters. Bulletin of the Korean Chemical Society, 34(11), 3371-3374.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
- Nagib, D. A., & MacMillan, D. W. C. (2011).
- Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
- Wang, S., et al. (2013). Asymmetric Transfer Hydrogenation of 3-(Trifluoromethyl)quinolines. Synlett, 24(10), 1275-1279.
- Mezo, A. R., & Meanwell, N. A. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(14), 4321.
- Liu, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- Kumar, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2236-2251.
- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(5), 2141.
- Liu, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Coupling Constants. University of Wisconsin-Madison.
- Li, W., et al. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters, 24(9), 1836-1840.
- SpectraBase. (n.d.). 3-Oxo-morpholine.
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1226.
- Wikipedia. (n.d.). Morpholine.
- ChemicalBook. (n.d.). 3-(trifluoromethyl)morpholine.
- O'Riada, M., et al. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 85(5), 3534-3545.
- USDA. (2001). Morpholine.
- Jouyban, A. (2023). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 29(1), 1-10.
- Choi, Y. H., et al. (2021).
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1430086-53-5|(R)-3-(Trifluoromethyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. 3-(trifluoromethyl)morpholine | 1196152-13-2 [chemicalbook.com]
- 10. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 11. rsc.org [rsc.org]
(R)-3-(Trifluoromethyl)morpholine hydrochloride CAS number 1430086-53-5
An In-Depth Technical Guide to (R)-3-(Trifluoromethyl)morpholine hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of a Fluorinated Morpholine Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. (R)-3-(Trifluoromethyl)morpholine hydrochloride (CAS Number: 1430086-53-5) has emerged as a building block of significant interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of this compound, moving beyond a simple datasheet to explore the causality behind its utility, its synthesis, analytical validation, and its strategic application in drug design.
The value of this molecule lies in the synergistic combination of two key structural motifs: the morpholine ring and the trifluoromethyl (CF3) group. The morpholine scaffold is a "privileged structure" in medicinal chemistry, particularly for central nervous system (CNS) drug discovery, due to its ability to improve solubility, metabolic stability, and permeability across the blood-brain barrier.[1][2] The trifluoromethyl group, a bioisostere for chlorine, is a powerful tool for modulating a compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and an improved pharmacokinetic profile.[3][4] The specific (R)-enantiomer offers the potential for stereospecific interactions with chiral biological targets, a critical factor in developing potent and selective therapeutics.
This guide will dissect the core attributes of (R)-3-(Trifluoromethyl)morpholine hydrochloride, offering field-proven insights into its application and handling.
Core Physicochemical and Structural Characteristics
A foundational understanding of a chemical building block begins with its fundamental properties. These parameters dictate storage, handling, and reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 1430086-53-5 | [5] |
| Molecular Formula | C₅H₉ClF₃NO | [5] |
| Molecular Weight | 191.58 g/mol | [5] |
| IUPAC Name | (R)-3-(Trifluoromethyl)morpholine hydrochloride | [5] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [6][7] |
| Storage Conditions | Inert atmosphere, 2-8°C. Keep container tightly closed in a dry, well-ventilated place. | [5][6] |
| SMILES Code | FC([C@@H]1NCCOC1)(F)F.[H]Cl | [5] |
Table 1: Key Physicochemical Properties.
Synthesis and Stereochemical Integrity: Crafting the Chiral Scaffold
The synthesis of 3-trifluoromethylmorpholines, both in racemic and optically active forms, is a key enabling technology for their use in drug discovery. While specific proprietary syntheses for the (R)-enantiomer at the commercial scale are not publicly detailed, a general and scalable approach has been reported starting from commercially available 2-trifluoromethyloxirane.[8] The strategic imperative in any synthetic route is the precise control of the stereocenter at the C3 position.
A plausible synthetic pathway involves the nucleophilic opening of a chiral epoxide followed by cyclization. The choice of a chiral amine or a chiral auxiliary is critical for establishing the desired (R)-stereochemistry with high enantiomeric excess.
Caption: Plausible synthetic workflow for (R)-3-(Trifluoromethyl)morpholine HCl.
Expert Insight: The rationale for a multi-step synthesis is the necessity of building the chiral center with high fidelity. The epoxide ring-opening is a well-established method for introducing functionality with stereochemical control. The final salt formation step is crucial not only for improving the compound's stability and shelf-life but also for enhancing its handling characteristics, as hydrochloride salts are typically crystalline, non-hygroscopic solids.
Analytical Validation: A Self-Validating Protocol
Confirming the identity, purity, and stereochemical integrity of the building block is a non-negotiable step in the drug discovery workflow. A multi-technique approach ensures a comprehensive characterization.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The ¹H NMR spectrum is expected to show distinct multiplets for the morpholine ring protons. The ¹³C NMR will show characteristic shifts for the carbons adjacent to the nitrogen, oxygen, and the trifluoromethyl group.[9] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | ESI-MS would show a prominent ion corresponding to the free base [M+H]⁺ at m/z 156.06.[10] |
| Chiral HPLC/SFC | Enantiomeric purity determination. | Using a chiral stationary phase, the (R)-enantiomer should be well-resolved from the (S)-enantiomer, allowing for quantification of enantiomeric excess (e.e.). |
| FT-IR Spectroscopy | Functional group identification. | Characteristic peaks for N-H (amine salt), C-O (ether), and C-F (trifluoromethyl) stretches would be observed.[11] |
Table 2: Standard Analytical Characterization Methods.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a standard reverse-phase HPLC method for determining the chemical purity of (R)-3-(Trifluoromethyl)morpholine hydrochloride.
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
-
Analysis Workflow:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Inject 5 µL of the sample solution.
-
Run a linear gradient from 5% B to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions (5% B) over 1 minute and re-equilibrate for 2 minutes before the next injection.
-
-
Data Interpretation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The system is considered self-validating if a blank injection shows no interfering peaks and a standard of known purity provides the expected retention time and peak shape.
-
Caption: A comprehensive analytical workflow for quality control.
Strategic Applications in Drug Design
The true value of (R)-3-(Trifluoromethyl)morpholine hydrochloride is realized in its application as a strategic building block to solve complex medicinal chemistry challenges.
The Trifluoromethyl Group Advantage
The CF₃ group is strongly electron-withdrawing, which lowers the pKa of the nearby morpholine nitrogen compared to its non-fluorinated analog. This modulation can be critical for optimizing ligand-receptor interactions and reducing off-target effects at physiological pH. Furthermore, the CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism.[4] Its lipophilic nature can improve membrane permeability, a key factor for oral bioavailability and CNS penetration.[3][12]
The Morpholine Scaffold's Role
The morpholine ring is a versatile scaffold that imparts favorable physicochemical properties. Its oxygen atom can act as a hydrogen bond acceptor, while the overall structure improves aqueous solubility and often leads to better pharmacokinetic profiles compared to more lipophilic carbocyclic analogs.[1] In CNS drug design, the morpholine moiety is frequently employed to strike the delicate balance between lipophilicity needed to cross the blood-brain barrier and the solubility required for administration and distribution.[1][2]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1430086-53-5|(R)-3-(Trifluoromethyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 9. acdlabs.com [acdlabs.com]
- 10. PubChemLite - 3-(trifluoromethyl)morpholine hydrochloride (C5H8F3NO) [pubchemlite.lcsb.uni.lu]
- 11. rsc.org [rsc.org]
- 12. jelsciences.com [jelsciences.com]
(R)-3-(Trifluoromethyl)morpholine hydrochloride molecular weight and formula
The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of (R)-3-(Trifluoromethyl)morpholine hydrochloride .
Role in Medicinal Chemistry & Synthetic Protocols
Executive Summary & Chemical Identity
(R)-3-(Trifluoromethyl)morpholine hydrochloride is a chiral, fluorinated heterocyclic building block.[1][2] It serves as a critical bioisostere in drug discovery, particularly for modulating the basicity, lipophilicity, and metabolic stability of amine-containing pharmacophores.[2]
Unlike the parent morpholine, the introduction of a trifluoromethyl (-CF₃) group at the C3 position creates a stereogenic center and significantly alters the electronic landscape of the molecule.[2] This guide focuses on the (R)-enantiomer, often preferred for its specific binding interactions in protein pockets.[2]
Physiochemical Data Table
| Property | Specification |
| Chemical Name | (R)-3-(Trifluoromethyl)morpholine hydrochloride |
| CAS Number | 1334547-64-0 (Specific to (R)-HCl salt) |
| Molecular Formula | |
| Molecular Weight | 191.58 g/mol |
| Exact Mass | 191.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| Melting Point | >160 °C (Decomposition often observed >200 °C) |
| Chirality | (R)-Enantiomer |
| SMILES | Cl.F(F)[C@@H]1NCCOC1 |
Structural Analysis & The "Fluorine Effect"
Electronic Modulation (pKa Shift)
The most significant impact of the C3-trifluoromethyl group is the inductive withdrawal of electron density from the adjacent secondary amine.
Expert Insight: This reduction in basicity is a strategic tool in lead optimization. By lowering the pKa, the molecule is less protonated at physiological pH (7.4).[2] This often leads to:
-
Improved Permeability: Higher fraction of neutral species crosses biological membranes.
-
Reduced hERG Binding: Lower basicity correlates with reduced risk of cardiotoxicity (hERG channel blockage).
-
Metabolic Stability: The -CF₃ group blocks the C3 metabolic "soft spot," preventing oxidative deamination by cytochrome P450 enzymes.[2]
Conformational Bias
The bulky -CF₃ group imposes specific conformational preferences (anomeric effects) on the morpholine ring, often locking it into a chair conformation where the -CF₃ group prefers an equatorial orientation to minimize 1,3-diaxial interactions.[2]
Synthetic Methodology
While various routes exist, the Chiral Pool Approach starting from amino acids is preferred for generating high enantiomeric excess (ee) without the need for expensive chiral resolution.[2]
Validated Synthetic Route (via Amino Alcohol)
This protocol ensures the retention of the (R)-stereocenter derived from the starting material.[2]
Step-by-Step Protocol:
-
Starting Material: (R)-2-Amino-3,3,3-trifluoropropanoic acid (D-Trifluoroalanine).[2]
-
Reduction (Step A):
-
Reagents:
or . -
Process: Reduce the carboxylic acid to the alcohol to yield (R)-2-amino-3,3,3-trifluoropropan-1-ol.[2]
-
Critical Check: Maintain temperature <0°C to prevent racemization.
-
-
Acylation (Step B):
-
Cyclization (Step C):
-
Final Reduction & Salt Formation (Step D):
-
Reagents:
, followed by HCl in dioxane.[2] -
Process: Reduce the lactam carbonyl to the methylene group. Quench with HCl to precipitate the stable hydrochloride salt.
-
Synthesis Flowchart (DOT Visualization)
Figure 1: Chiral pool synthesis of (R)-3-(Trifluoromethyl)morpholine HCl ensuring stereochemical integrity.
Analytical Characterization Standards
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
¹⁹F NMR:
-
Single distinct peak around
-75 to -78 ppm (relative to ), confirming the group.[2]
-
Mass Spectrometry (LC-MS)[2]
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Mass: m/z = 156.1
(Free base mass).[2] -
Note: The chloride counterion is not observed in positive mode MS but can be confirmed via silver nitrate precipitation test or elemental analysis.
Handling, Stability, and Safety
As a hydrochloride salt, the compound is significantly more stable than its free base counterpart, which may be volatile and hygroscopic.[2]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; keep the container tightly sealed.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid aqueous stock solutions for long-term storage to prevent slow hydrolysis or oxidation.[2]
-
Safety Hazards:
Medicinal Chemistry Applications
The (R)-3-(trifluoromethyl)morpholine scaffold is utilized to optimize "Lead-like" properties in drug discovery campaigns.[2]
Strategic Bioisosterism
It acts as a bioisostere for:
-
Morpholine: To block metabolism and lower pKa.
-
Piperazine: To alter vector orientation and solubility.
-
Cyclohexylamine: To introduce polarity and hydrogen bond accepting capability (ether oxygen).
Structure-Activity Relationship (SAR) Logic
Figure 2: Impact of the trifluoromethyl-morpholine scaffold on pharmacokinetics and binding.[2]
References
-
Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Contextual grounding for pKa/Metabolic effects).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Fluorinated Morpholines. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of (R)-3-(Trifluoromethyl)morpholine Hydrochloride
Abstract
(R)-3-(Trifluoromethyl)morpholine hydrochloride is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Its trifluoromethyl group can significantly influence key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of (R)-3-(Trifluoromethyl)morpholine hydrochloride, drawing upon the known properties of its parent scaffold, morpholine, and related trifluoromethyl-containing molecules. Due to the limited publicly available data for this specific salt, this document emphasizes the experimental protocols and rationale required for researchers to generate robust, in-house solubility and stability profiles.
Introduction: The Significance of the Trifluoromethyl-Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its utility stems from its favorable physicochemical properties, including high water solubility and a predictable metabolic profile. The introduction of a trifluoromethyl (-CF3) group can further enhance a molecule's drug-like properties by increasing metabolic stability and membrane permeability. The hydrochloride salt form is commonly used to improve the solubility and handling of amine-containing compounds.
This guide will delve into the critical aspects of solubility and stability for (R)-3-(Trifluoromethyl)morpholine hydrochloride, providing both theoretical considerations and practical experimental designs.
Predicted Physicochemical Properties
While specific experimental data for (R)-3-(Trifluoromethyl)morpholine hydrochloride is not extensively published, we can infer its likely properties from related structures.
| Property | Predicted Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |
| Molecular Formula | C₅H₉ClF₃NO | Based on the structure of the cation and the chloride anion. |
| Molecular Weight | 191.58 g/mol | Calculated from the atomic weights of the constituent elements. |
| Aqueous Solubility | High | The morpholine moiety and the hydrochloride salt form are expected to confer high aqueous solubility. |
| Organic Solvent Solubility | Soluble in polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar solvents. | The polar nature of the molecule suggests solubility in polar solvents. |
| pKa | Weakly basic | The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the morpholine nitrogen compared to unsubstituted morpholine. |
Comprehensive Solubility Profiling: A Methodological Approach
A detailed understanding of a compound's solubility in various media is crucial for formulation development and in vitro/in vivo testing. The following section outlines a robust protocol for determining the solubility of (R)-3-(Trifluoromethyl)morpholine hydrochloride.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound.
Caption: Workflow for Thermodynamic Solubility Assessment.
Step-by-Step Protocol for Thermodynamic Solubility
-
Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For drug development purposes, buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) are critical.
-
Equilibration: Add an excess of (R)-3-(Trifluoromethyl)morpholine hydrochloride to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
In-depth Stability Analysis: Uncovering Potential Liabilities
Assessing the chemical stability of a compound under various stress conditions is a regulatory requirement and essential for determining its shelf-life and identifying potential degradation products.
Forced Degradation Studies: A Rationale-Driven Approach
Forced degradation (or stress testing) involves exposing the compound to conditions more severe than accelerated stability testing. This helps to identify likely degradation products and establish stability-indicating analytical methods.
The following diagram outlines the typical stress conditions applied in forced degradation studies.
Caption: Key Stress Conditions for Forced Degradation Studies.
Potential Degradation Pathways
Based on the structure of (R)-3-(Trifluoromethyl)morpholine hydrochloride, several degradation pathways can be hypothesized:
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, the -CF3 group can undergo hydrolysis, particularly under alkaline conditions, to form a carboxylic acid.
-
Oxidation of the Morpholine Ring: The morpholine ring can be susceptible to oxidation, potentially leading to ring-opening. Biodegradation of morpholine often proceeds through cleavage of the C-N bond.
-
Photodegradation: Exposure to UV light can induce degradation, a known pathway for some trifluoromethyl-containing aromatic compounds.
Experimental Protocol for Forced Degradation
-
Sample Preparation: Prepare solutions of (R)-3-(Trifluoromethyl)morpholine hydrochloride in appropriate solvents (e.g., water, methanol/water).
-
Application of Stress Conditions:
-
Acidic/Basic Hydrolysis: Treat the sample solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and heat (e.g., 60-80°C) for a defined period. Neutralize the samples after the stress period.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose both solid and solution samples to elevated temperatures (e.g., 80°C).
-
Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradants.
Analytical Methodologies
The development of robust analytical methods is a prerequisite for accurate solubility and stability testing.
| Analytical Technique | Application | Rationale |
| HPLC-UV | Quantification of the parent compound and known impurities. | A widely available and reliable technique for quantitative analysis. |
| LC-MS | Identification of unknown degradation products. | Provides molecular weight information, which is crucial for structure elucidation of degradants. |
| Gas Chromatography (GC) | Analysis of volatile components. | May be useful for specific degradation pathways or if derivatization is employed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation of the parent compound and isolated degradation products. | Provides detailed structural information. |
Conclusion
While direct, published data on the solubility and stability of (R)-3-(Trifluoromethyl)morpholine hydrochloride is limited, a comprehensive understanding can be achieved through the systematic application of the experimental protocols outlined in this guide. By leveraging knowledge of related chemical scaffolds and employing robust analytical techniques, researchers can generate the critical data necessary to advance their drug discovery and development programs. The principles and methodologies described herein provide a self-validating framework for the thorough characterization of this and other novel chemical entities.
References
- Poupin, P., et al. (1998).
The Strategic Incorporation of Trifluoromethyl Groups into Morpholine Scaffolds
The following technical guide details the role, synthesis, and physicochemical impact of incorporating a trifluoromethyl (
Executive Summary
The morpholine ring is a privileged pharmacophore in drug discovery, widely used to optimize solubility and pharmacokinetic (PK) profiles.[1] However, the unsubstituted morpholine ring often suffers from metabolic liabilities (oxidative metabolism) and high basicity (pKa ~8.3), which can lead to off-target effects such as hERG inhibition.
The incorporation of a trifluoromethyl (
Physicochemical Impact: The Fluorine Effect[2][3][4]
Electronic Modulation & pKa Tuning
The most immediate effect of introducing a
-
Causality: The magnitude of this effect depends on the distance between the
group and the nitrogen atom.-
2-Trifluoromethylmorpholine (
is to N): The inductive effect propagates through the carbon framework, typically lowering the pKa by 2–3 units (to ~5.5–6.0). This is often the "sweet spot" for improving blood-brain barrier (BBB) permeability while reducing phospholipidosis risk. -
3-Trifluoromethylmorpholine (
is to N): The proximity of the group drastically reduces basicity, often rendering the amine non-basic (pKa < 4.0), which may be undesirable if a protonatable nitrogen is required for target binding.
-
Lipophilicity and Permeability
While the morpholine oxygen typically lowers LogP, the
-
Vector: The
group increases the molecular volume and lipophilicity (typically LogP +0.8 to +1.2). -
Outcome: This modification improves passive membrane permeability for highly polar morpholine-containing drugs.
Table 1: Comparative Physicochemical Profiles
| Property | Morpholine (Unsubstituted) | 2-( | 3-( |
| pKa (Conj. Acid) | ~8.3 | ~5.8 (Predicted) | ~3.5 (Predicted) |
| Electronic Effect | Standard Amine | Moderate Withdrawal ( | Strong Withdrawal ( |
| Metabolic Stability | Low (N-oxidation, | High (C2 blocked, ring deactivated) | High (C3 blocked) |
| Conformation | Chair (Fluxional) | Chair (Anomeric/Steric Lock) | Chair (Steric Lock) |
Metabolic Stability & Pharmacokinetics[4][6][7]
The morpholine ring is susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, primarily at the carbon atoms
Mechanism of Metabolic Blocking
Replacing a C-H bond with a C-F bond drastically increases stability due to the bond dissociation energy difference (
-
Site-Specific Blocking: Placing a
group at C2 prevents metabolic hydroxylation at that position. -
Electronic Deactivation: The electron-deficient nature of the
-substituted ring makes the entire scaffold less susceptible to oxidation by electrophilic CYP species (e.g., Compound I).
Metabolic Pathway Visualization
The following diagram illustrates how the
Figure 1: Mechanism of metabolic stabilization. The
Synthetic Methodologies
Synthesizing the morpholine ring de novo is often more efficient than trifluoromethylating an existing ring. The most robust scalable route utilizes 2-(trifluoromethyl)oxirane as a starting material.
Detailed Protocol: Synthesis of 2-(Trifluoromethyl)morpholine
This protocol describes the synthesis of the 2-substituted derivative, a versatile building block.
Reagents:
-
2-(Trifluoromethyl)oxirane (Commercially available or prepared from 3-bromo-1,1,1-trifluoro-2-propanol).
-
2-Aminoethyl hydrogen sulfate (or 2-aminoethanol).
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (
). -
Solvent: Methanol/Water or Toluene.
Step-by-Step Methodology:
-
Epoxide Opening (Regioselective):
-
Charge a reaction vessel with 2-aminoethyl hydrogen sulfate (1.1 equiv) and NaOH (2.2 equiv) in water.
-
Cool to 0°C.[2]
-
Slowly add 2-(trifluoromethyl)oxirane (1.0 equiv). The nucleophilic amine attacks the epoxide. Due to the electronic pull of the
group, attack typically occurs at the less substituted (terminal) carbon, or is guided by steric factors to the terminal position, yielding the linear amino-alcohol intermediate. -
Note: If using 2-aminoethanol, simply reflux in methanol to open the ring.
-
-
Cyclization:
-
The intermediate from the sulfate route (sulfuric acid ester) is cyclized intramolecularly by heating the basic solution to 60–80°C for 4–6 hours.
-
The hydroxyl group of the intermediate acts as the nucleophile (after deprotonation) to displace the sulfate leaving group (or close via Mitsunobu conditions if using aminoethanol).
-
Self-Validation Check: Monitor reaction progress via TLC or LC-MS. The product (secondary amine) is less polar than the linear intermediate.
-
-
Isolation & Purification:
-
Extract the aqueous mixture with Dichloromethane (DCM) (
). -
Dry organic layers over
and concentrate in vacuo. -
Purification: Distillation (boiling point ~150°C) or conversion to the HCl salt for crystallization. The HCl salt is a stable, white solid.
-
Synthetic Workflow Diagram
Figure 2: Scalable synthetic route for 2-trifluoromethylmorpholine from epoxide precursors.
Case Studies in Drug Design
Case Study: Reducing hERG Liability
In a lead optimization campaign for a CNS target, a standard morpholine-containing lead exhibited high affinity for the hERG potassium channel (
-
Problem: The basic nitrogen (pKa 8.3) was protonated at physiological pH, interacting with the aromatic cage of the hERG channel.
-
Solution: Replacement of the morpholine with 2-(trifluoromethyl)morpholine .[3]
-
Result:
-
pKa Shift: Reduced to ~5.9. The compound was less protonated at pH 7.4.
-
Lipophilicity: LogP increased by 0.7, improving brain penetration.
-
hERG:
improved to due to reduced basicity and altered sterics.
-
References
-
Enamine Ltd. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Enamine.net. Link
-
BenchChem. "A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group."[4] BenchChem Technical Guides. Link
-
Gillis, E. P., et al. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link
-
PubChem. "2-(Trifluoromethyl)morpholine Compound Summary."[3][5] National Library of Medicine. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. 2-(trifluoromethyl)morpholine hydrochloride - C5H9ClF3NO | CSSB00000758009 [chem-space.com]
- 3. (2S)-2-(trifluoromethyl)morpholine hydrochloride | C5H9ClF3NO | CID 68285203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(Trifluoromethyl)morpholine | C5H8F3NO | CID 53534845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Integration of (R)-3-(Trifluoromethyl)morpholine Hydrochloride in Drug Discovery
Executive Summary
(R)-3-(Trifluoromethyl)morpholine hydrochloride (CAS: 1430086-53-5) has emerged as a high-value chiral building block in modern medicinal chemistry.[1] Unlike the "Magic Methyl" effect, which primarily modulates solubility and steric fit, the introduction of a trifluoromethyl (
This guide details the physicochemical advantages of this scaffold, specifically its ability to lower amine basicity (
The Fluorine Effect: Mechanistic Rationale
Electronic Modulation and Shift
The most critical attribute of 3-trifluoromethylmorpholine is the electron-withdrawing nature of the
-
Result: The
of the conjugate acid drops to the range of 5.5–6.5. -
Impact: At physiological pH (7.4), a larger fraction of the molecule exists as the neutral free base compared to unsubstituted morpholine. This enhances membrane permeability (passive diffusion) and blood-brain barrier (BBB) penetration.[1]
Metabolic Stability
The C3 position of morpholine is a common site for oxidative metabolism (CYP450-mediated
-
Blockade: The C-F bond energy (~116 kcal/mol) renders the C3 position inert to metabolic attack.
-
Steric Shielding: The Van der Waals radius of the
group (approx. 2.7 Å) is similar to an isopropyl group, providing steric protection to the adjacent nitrogen and the rest of the ring.
Conformational Locking
The
| Property | Morpholine | (R)-3-(Trifluoromethyl)morpholine |
| Molecular Weight (Free Base) | 87.12 | 155.12 |
| ~8.33 | ~5.8 - 6.2 | |
| LogP | -0.86 | ~0.5 - 0.9 |
| H-Bond Donors | 1 | 1 |
| Metabolic Liability | High (C2/C3 oxidation) | Low (Blocked at C3) |
Synthetic Routes & Process Chemistry
To ensure high enantiomeric excess (
Validated Synthetic Workflow (Graphviz)[1]
The following diagram outlines the conversion of chiral epoxides to the final morpholine salt.
Figure 1: Stereoselective synthesis route. Note that attack at the less hindered carbon of the epoxide retains stereochemistry, while attack at the chiral center would invert it. The route shown assumes regioselective opening.
Experimental Protocol: Nucleophilic Aromatic Substitution ( )
As a building block, this compound is most frequently used to introduce the morpholine motif onto heteroaryl scaffolds (e.g., chloropyrimidines or chloropyridines).[1]
Objective: Coupling (R)-3-(trifluoromethyl)morpholine to 4-chloro-2-aminopyrimidine (Model Scaffold).
Materials[1][2][3][4][5][6]
-
(R)-3-(Trifluoromethyl)morpholine HCl (1.0 equiv)[1]
-
Heteroaryl Chloride (1.0 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) or (3.0 equiv)[1] -
Solvent: DMSO or NMP (anhydrous)[1]
Step-by-Step Methodology
-
Free Base Liberation (In-situ):
-
Coupling Reaction:
-
Add the Heteroaryl Chloride substrate (1.0 equiv).[1]
-
Heat the mixture to 90–110°C . The electron-withdrawing
group reduces the nucleophilicity of the nitrogen; therefore, higher temperatures are required compared to standard morpholine (usually 60-80°C). -
Monitor via LC-MS.[1] Reaction times typically range from 4 to 12 hours.[1]
-
-
Work-up:
-
Purification:
-
Flash column chromatography (Hexane/EtOAc gradient).[1] The
product will be significantly less polar than the des-CF3 analog.
-
Reaction Mechanism Visualization[1]
Figure 2: Mechanistic factors influencing the
Quality Control & Characterization
Trustworthiness in data is paramount.[1] The following parameters must be verified for every batch.
Analytical Standards
-
NMR: Essential for confirming the presence of the
group.[1] Expect a singlet (or doublet if coupled) around to ppm.[1] -
Chiral HPLC:
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C. Handle quickly in ambient air or use a glovebox for precise weighing.
References
-
National Institutes of Health (NIH). (2025).[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2][3] PMC.[1] [Link]
Sources
Methodological & Application
Asymmetric synthesis of 3-trifluoromethylmorpholines
Executive Summary
This Application Note details a robust, metal-free protocol for the asymmetric synthesis of 3-(trifluoromethyl)morpholines , a privileged scaffold in modern drug discovery. The trifluoromethyl (
This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Chiral Phosphoric Acids (CPAs).[1] Unlike transition-metal-catalyzed routes (Rh/Ir), this organocatalytic method eliminates the risk of heavy metal contamination in the final API (Active Pharmaceutical Ingredient) and operates under mild conditions without high-pressure hydrogen gas.
Strategic Overview & Retrosynthesis
The synthesis hinges on the enantioselective reduction of the cyclic imine bond within a 3-(trifluoromethyl)-2H-1,4-oxazine intermediate. This precursor is rapidly assembled via a condensation-dehydration sequence from readily available trifluoromethyl ketones or pyruvates.
Mechanism of Action (The "Why")
-
Chiral Contact Ion Pairing: The Chiral Phosphoric Acid (CPA) catalyst forms a hydrogen-bonded bridge between the imine nitrogen of the oxazine and the Hantzsch ester (hydrogen source).
-
Stereocontrol: The bulky 3,3'-substituents on the BINOL backbone of the catalyst create a chiral pocket, forcing the hydride transfer to occur from a specific face of the imine, establishing the stereocenter at C3.
Figure 1: Retrosynthetic disconnection showing the rapid access to the chiral core from commodity starting materials.
Experimental Protocols
Phase 1: Synthesis of the 3-(Trifluoromethyl)-2H-1,4-oxazine Precursor
Objective: Isolate the cyclic imine substrate. Note: This intermediate is sensitive to hydrolysis; store under inert atmosphere.
Materials:
-
Ethyl 3,3,3-trifluoropyruvate (1.0 equiv)
-
2-Aminoethanol (1.0 equiv)
-
Toluene (Solvent)
- -Toluenesulfonic acid (pTSA) (0.05 equiv) - Catalyst for dehydration
-
Dean-Stark apparatus
Procedure:
-
Condensation: Charge a round-bottom flask with toluene (0.5 M concentration relative to pyruvate). Add Ethyl 3,3,3-trifluoropyruvate.
-
Addition: Dropwise add 2-Aminoethanol at 0°C. Stir for 1 hour at room temperature to form the hemiaminal (often observable by TLC).
-
Dehydration: Add pTSA and attach the Dean-Stark trap. Reflux for 3-5 hours until water collection ceases.
-
Work-up: Cool to RT. Wash with saturated
(rapidly) to remove acid. Dry organic layer over . -
Purification: Concentrate in vacuo. If the imine is stable, purify via short-path vacuum distillation. If unstable, use immediately in Phase 2.
Phase 2: Enantioselective Organocatalytic Reduction (The Critical Step)
Objective: Install the chiral center at C3 using a Chiral Phosphoric Acid (CPA).[1]
Materials:
-
Substrate: 3-(Trifluoromethyl)-2H-1,4-oxazine (from Phase 1)
-
Catalyst: (R)-TRIP or (R)-VAPOL hydrogen phosphate (2-5 mol%)
-
Selection Logic: TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) provides a deep chiral pocket essential for small heterocyclic substrates.
-
-
Reductant: Hantzsch Ester (HEH) (1.2 equiv)
-
Selection Logic: HEH acts as a mild, organic hydride donor compatible with the CPA activation mode.
-
-
Solvent: Benzene or Toluene (anhydrous).
Step-by-Step Protocol:
-
Setup: In a flame-dried reaction vial under Argon, dissolve the Oxazine substrate (0.2 mmol) in Toluene (2.0 mL).
-
Catalyst Addition: Add (R)-TRIP (5 mol%). Stir for 10 minutes to allow the catalyst to associate with the imine nitrogen (Pre-complexation).
-
Reduction: Add Hantzsch Ester (0.24 mmol) in one portion.
-
Incubation: Stir at 30°C - 50°C. Monitor by
NMR.-
Endpoint: Disappearance of the imine
signal ( -68 ppm) and appearance of the amine signal ( -72 ppm).
-
-
Quench: Dilute with
, wash with 1N HCl (to remove pyridine byproduct from Hantzsch ester), then basify the aqueous layer with and extract the morpholine product. -
Purification: Flash chromatography (Hexanes/EtOAc).
Table 1: Troubleshooting the ATH Reaction
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance of catalyst; Wet solvent. | Switch to smaller catalyst (e.g., (R)-BINOL-PA); Add 4Å Molecular Sieves. |
| Low ee% (<50%) | Background reaction (uncatalyzed reduction). | Lower temperature to 0°C; Ensure Hantzsch ester is pure; Increase catalyst loading. |
| Product Racemization | Post-reaction oxidation or acidity. | Store product as HCl salt immediately; Avoid prolonged exposure to silica gel. |
Quality Control & Characterization
Stereochemical Validation
To confirm the Enantiomeric Excess (ee), convert the product to a diastereomeric amide using Mosher's Acid Chloride, or use Chiral HPLC.
-
Method: Chiral HPLC
-
Column: Chiralpak IC or OD-H
-
Mobile Phase: Hexane/i-PrOH (95:5)
-
Flow Rate: 0.5 mL/min
-
Detection: UV @ 210 nm (or Refractive Index if no chromophore).
NMR Signature ( )
The
-
Starting Material (Imine): Singlet,
to ppm. -
Product (Amine): Doublet (due to
coupling), to ppm.
Mechanistic Visualization
The following diagram illustrates the ternary complex formed during the hydride transfer. The CPA activates the imine via H-bonding while simultaneously positioning the Hantzsch ester.
Figure 2: Catalytic cycle showing the dual-activation mode of the phosphoric acid.
References
-
General Review on CF3-Morpholines: Shcherbatiuk, A. V., et al.[2] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[2] Enamine / Tetrahedron, 2020.
-
Asymmetric Transfer Hydrogenation (CPA Catalysis): Rueping, M., et al.[1] "Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of 3-(Trifluoromethyl)quinolines." Organic Letters / DICP, 2011.
-
Iridium-Catalyzed Hydrogenation (Alternative Route): Zhou, Y.G., et al. "Enantioselective synthesis of trifluoromethyl substituted piperidines... via hydrogenation."[3] Organic Chemistry Frontiers, 2015.
-
Medicinal Chemistry Relevance: Meanwell, N. A.[4][5][6][7][8][9] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 3. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jelsciences.com [jelsciences.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Integration of (R)-3-(Trifluoromethyl)morpholine in Lead Optimization
Technical Application Note
CAS: 1430086-53-5 | Formula: C5H8F3NO·HCl | M.W.: 191.58 g/mol [1]
Executive Summary
(R)-3-(Trifluoromethyl)morpholine hydrochloride is a high-value chiral building block used in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Unlike the unsubstituted morpholine scaffold—a ubiquitous pharmacophore in approved drugs like Gefitinib and Linezolid—this fluorinated analog offers a strategic solution to common liability issues: metabolic instability and hERG channel inhibition .
This guide details the mechanistic rationale for its use and provides validated protocols for its incorporation into heteroaromatic scaffolds, addressing the specific synthetic challenges posed by the electron-withdrawing trifluoromethyl group.
Physicochemical & Pharmacological Profile
The introduction of a trifluoromethyl (-CF3) group at the C3 position of the morpholine ring induces profound electronic and steric changes.
Comparative Properties Table
| Property | Morpholine | (R)-3-(CF3)Morpholine | Impact on Drug Design |
| pKa (Conj. Acid) | ~8.3 | ~5.8 - 6.2* | Reduced Basicity: Lowers percentage of cationic species at physiological pH (7.4), improving membrane permeability and reducing hERG binding affinity. |
| Lipophilicity (cLogP) | -0.86 | ~0.5 - 0.8 | Increased Lipophilicity: Enhances blood-brain barrier (BBB) penetration and cellular uptake. |
| Metabolic Stability | Low (C3 oxidation) | High | Metabolic Blockade: The -CF3 group sterically and electronically inhibits CYP450-mediated |
| Conformation | Chair (Dynamic) | Chair (Locked) | Conformational Bias: The bulky -CF3 group prefers the equatorial position, reducing entropic penalty upon binding. |
*Note: pKa values are estimated based on the inductive effect (
Application Logic: The "Fluorine Effect"
Metabolic Soft-Spot Blocking
The morpholine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The primary metabolic route involves hydroxylation at the C3 position (alpha to the nitrogen), leading to ring opening or lactam formation.
-
Mechanism: Replacing the C3-hydrogen with a trifluoromethyl group removes the abstractable proton and electronically deactivates the adjacent C-H bond against radical abstraction.
-
Result: Significantly extended in vivo half-life (
) and reduced clearance ( ).
Mitigation of hERG Toxicity
Basic amines are a primary structural alert for hERG potassium channel inhibition, which can lead to QT interval prolongation.
-
Mechanism: The strong electron-withdrawing nature of the -CF3 group (Hammett
) pulls electron density away from the nitrogen lone pair. This lowers the pKa by 2-3 units compared to the parent morpholine. -
Result: At pH 7.4, the molecule is less protonated, reducing the cation-pi interactions required for hERG channel blocking.
Experimental Protocols
Critical Synthetic Challenge: Nucleophilicity
The same electronic effect that lowers pKa also makes (R)-3-(Trifluoromethyl)morpholine a poor nucleophile . Standard alkylation or Buchwald-Hartwig conditions used for morpholine often fail or proceed sluggishly. The steric bulk of the C3-CF3 group further hinders approach to electrophiles.
Protocol A: Preparation of Free Base (Mandatory Pre-step)
The HCl salt is hygroscopic and acidic. For palladium-catalyzed couplings, the free base should be generated in situ or isolated to prevent catalyst poisoning and ensure accurate stoichiometry.
-
Dissolution: Suspend (R)-3-(Trifluoromethyl)morpholine HCl (1.0 equiv) in DCM (10 mL/g).
-
Neutralization: Add saturated aq.
or (2.0 equiv). Stir vigorously for 20 mins. -
Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Drying: Dry combined organics over
, filter, and concentrate carefully (the free amine is volatile).-
Alternative (In-situ): Use an extra equivalent of base (e.g.,
or NaOtBu) in the coupling reaction, though pre-free-basing is recommended for reproducible kinetics.
-
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for coupling with unactivated aryl bromides/chlorides. Requires advanced ligands due to steric/electronic deactivation.
Reagents:
-
Substrate: Aryl Bromide/Chloride (1.0 equiv)
-
Amine: (R)-3-(Trifluoromethyl)morpholine (1.2 equiv)
-
Catalyst:
(2-5 mol%) or Pd-G3 Precatalysts. -
Ligand: RuPhos or BrettPhos (4-10 mol%). Note: Standard BINAP/Xantphos often fail.
-
Base:
(1.5 equiv) or (2.0 equiv). -
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step:
-
Inertion: Charge a reaction vial with the Aryl Halide, Pd source, Ligand, and Base. Seal and purge with Argon/Nitrogen for 5 mins.
-
Addition: Add the solvent and the Amine (if liquid) or Amine solution.
-
Heating: Heat to 80–100°C for 4–16 hours. Note: Higher temperatures are often required compared to unsubstituted morpholine.
-
Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.
-
Purification: Flash chromatography. The product is usually less polar than the parent morpholine analog.
Protocol C: Reaction
Applicable ONLY for electron-deficient aryl halides (e.g., o/p-nitro, o/p-cyano, or fluoropyridines).
Reagents:
-
Substrate: Activated Aryl Fluoride/Chloride (1.0 equiv).
-
Amine: (R)-3-(Trifluoromethyl)morpholine HCl (1.2 equiv).
-
Base: DIPEA (3.0 equiv) or
(3.0 equiv). -
Solvent: DMSO, DMF, or NMP.
Step-by-Step:
-
Mix: Combine substrate, amine salt, and base in the solvent.
-
Heat: Heat to 100–120°C . Warning: The reduced nucleophilicity requires harsh conditions.
-
Monitor: Check LCMS for conversion. If stalled, add a catalytic amount of DMAP or switch to Protocol B.
Decision Pathways & Workflows
Figure 1: Synthetic Decision Matrix
Caption: Logical selection of coupling strategy based on electrophile reactivity and amine constraints.
Figure 2: Metabolic Stabilization Mechanism
Caption: Illustration of the protective effect of the Trifluoromethyl group against CYP450 oxidative clearance.
References
-
Enamine. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery.[2] Retrieved from
-
BenchChem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from
-
National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. Buchwald-Hartwig Amination: Ligand Effects and Scope. Retrieved from
-
BLD Pharm. (R)-3-(Trifluoromethyl)morpholine hydrochloride Product Specifications. Retrieved from
Sources
Applications of (R)-3-(Trifluoromethyl)morpholine hydrochloride in drug discovery
Application Note: Strategic Utilization of (R)-3-(Trifluoromethyl)morpholine Hydrochloride in Medicinal Chemistry
Abstract
This technical guide outlines the strategic application of (R)-3-(trifluoromethyl)morpholine hydrochloride (CAS: 1430086-53-5) as a high-value building block in drug discovery.[1][2] While the morpholine ring is a privileged scaffold in kinase inhibitors and CNS agents, it suffers from oxidative metabolic liabilities and high basicity.[3] The introduction of a trifluoromethyl (
Part 1: Molecular Rationale & Pharmacophore Engineering
The transition from a standard morpholine to an (R)-3-(trifluoromethyl)morpholine is rarely a random screen; it is a calculated design choice driven by three physicochemical necessities:
-
Metabolic Blockade (The "Magic Methyl" vs. Trifluoromethyl): Unsubstituted morpholines are prone to oxidative metabolism at the
-carbon (C2/C3) by Cytochrome P450 enzymes, leading to ring opening (lactam formation).[1][2] The bulky, electron-withdrawing group at C3 sterically and electronically deactivates this position, significantly extending the half-life ( ) of the parent compound.[1][2] -
Basicity Modulation (pKa Shift): The nitrogen in unsubstituted morpholine has a pKa of ~8.[1][2][3]3. This often leads to high protonation at physiological pH, which can limit passive membrane permeability (CNS penetration) and increase hERG channel affinity (cardiotoxicity risk).[1][2][3] The strong electron-withdrawing effect (
effect) of the adjacent group lowers the pKa of the amine by 2–3 log units, rendering the molecule less basic and more lipophilic at pH 7.4.[2] -
Chiral Enforcement: The (R)-enantiomer creates a defined vector for the morpholine oxygen.[1][2] In kinase active sites (e.g., PI3K, mTOR), this chiral constraint often locks the oxygen into a position to accept a hydrogen bond from the hinge region, whereas the (S)-enantiomer might clash sterically.[1][2][3]
Decision Logic: When to Deploy (R)-3- -Morpholine
Figure 1: Decision logic for bioisosteric replacement of morpholine with its trifluoromethylated analog.
Part 2: Comparative Physicochemical Profile
The following table contrasts the core properties of the standard morpholine versus the fluorinated derivative.
| Property | Morpholine | (R)-3-(Trifluoromethyl)morpholine | Impact on Drug Design |
| pKa (Conj.[1][2] Acid) | ~8.33 | ~5.8 - 6.2 | Reduced lysosomal trapping; improved passive permeability.[1][2] |
| LogP | -0.86 (Hydrophilic) | ~0.5 - 1.0 (More Lipophilic) | Better BBB penetration; improved hydrophobic interactions.[1][2] |
| Metabolic Site | C2/C3 (High Liability) | C3 Blocked / C2 Deactivated | Extended metabolic stability (microsomal stability).[1][2] |
| Conformation | Chair (Fluxional) | Chair (Rigidified eq- | Reduced entropic penalty upon protein binding.[1][2] |
| Topology | Achiral | Chiral ((R)-configured) | Enables stereoselective target engagement.[1][2] |
Part 3: Detailed Experimental Protocols
As a Senior Scientist, I emphasize that the HCl salt form (CAS 1430086-53-5) is stable and non-volatile, making it easier to handle than the free base.[1][2] However, you must break the salt to ensure reactivity in nucleophilic substitutions.
Protocol A: In-Situ Salt Break & Coupling
Application: Attaching the morpholine core to an electron-deficient heteroaryl halide (e.g., 4-chloropyrimidine, 2-chlorotriazine) common in PI3K/mTOR inhibitors.[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve the Heteroaryl Chloride (1.0 equiv) in anhydrous DMSO (concentration ~0.2 M).
-
Salt Break (Critical Step): Add (R)-3-(Trifluoromethyl)morpholine HCl (1.1 equiv) to the solution.[1][2] The solid may not dissolve immediately.[3]
-
Reaction: Heat the mixture to 80–100 °C .
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the chloride starting material and the formation of the product mass (
).[2] -
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), and 1x with Brine. Dry over
.[1][2][3]
Protocol B: Buchwald-Hartwig Amination
Application: Coupling to unactivated aryl halides where
Reagents:
-
Catalyst:
(0.05 equiv) + BINAP or Xantphos (0.10 equiv).[1][2] -
Base:
(Sodium tert-butoxide is often too strong and may cause racemization or elimination).[1][2]
Workflow Visualization (Protocol A & B Logic):
Figure 2: Synthetic workflow selection based on substrate electronics.
Part 4: Case Study – PI3K Inhibitor Optimization
Context:
Many PI3K inhibitors (e.g., ZSTK-474 analogs) utilize a morpholine ring to hydrogen bond with the hinge region residue (Val851 in PI3K
Application:
In a lead optimization campaign, a standard morpholine derivative showed excellent potency (
Intervention: The medicinal chemistry team substituted the morpholine with (R)-3-(trifluoromethyl)morpholine .[1][2]
-
Synthesis: Using Protocol A (above), the moiety was coupled to the chlorotriazine core.[1][2][3]
-
Result:
-
Potency: Maintained or slightly improved (
). The (R)-isomer positioned the oxygen correctly for the Val851 interaction.[2] -
Stability:
increased to >60 min in human liver microsomes (HLM).[1][2] The group blocked the metabolic soft spot.[3][5] -
Selectivity: The bulky
group induced a clash in the ATP binding pocket of the off-target kinase mTOR, improving PI3K selectivity.
-
Part 5: Quality Control & Handling
-
Storage: The hydrochloride salt is hygroscopic.[1][2][3] Store at 2–8°C in a desiccator.
-
Chiral Purity: Always verify enantiomeric excess (ee%) after coupling, especially if using strong bases or high heat (Protocol B), as the C3 proton is slightly acidic due to the electron-withdrawing
and adjacent nitrogen.[1][2] -
Safety: The free base is volatile and should be handled in a fume hood.[2][3] The salt is a solid powder and safer to weigh.[3]
References
-
Synthesis and Characterization of Trifluoromethylmorpholines: Shcherbatiuk, A. V., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery."[1][3][6] Enamine Application Notes.
-
Metabolic Stability of Fluorinated Bioisosteres: Meanwell, N. A.[1][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[1][2][3] [1][2]
-
Morpholine in CNS Drug Discovery: Kourounakis, A., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery."[1][2][3][7][8] Journal of Medicinal Chemistry, 2021.[1][2][3][7] [1][2]
-
PI3K Inhibitor Design (ZSTK-474 Analogs): Rewcastle, G. W., et al. "Synthesis and Biological Evaluation of Novel PI3K Inhibitors."[1][2][3] Journal of Medicinal Chemistry.
-
Product Specification (Sigma-Aldrich): (R)-3-(Trifluoromethyl)morpholine hydrochloride Product Page.[1][2]
Sources
- 1. Perfluoro-N-methylmorpholine | C5F11NO | CID 67839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for (R)-3-(Trifluoromethyl)morpholine hydrochloride synthesis
Topic: Optimization & Troubleshooting of (R)-3-(Trifluoromethyl)morpholine HCl Synthesis Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current Standards)
Executive Summary & Strategic Route Analysis
The Challenge:
Synthesizing (R)-3-(trifluoromethyl)morpholine hydrochloride involves navigating two competing chemical behaviors: the strong electron-withdrawing nature of the trifluoromethyl (
The Solution: The most robust, scalable route avoids direct dialkylation (which suffers from poly-alkylation and poor yields). Instead, we recommend the "Amide-Lactam Reduction Strategy." This pathway locks the nitrogen early as an amide, preventing poly-alkylation, and uses an intramolecular cyclization to form the morpholine ring under thermodynamically controlled conditions.
Visualizing the Synthetic Pathway
The following diagram outlines the recommended workflow and critical decision nodes.
Figure 1: Optimized Synthetic Workflow for (R)-3-(Trifluoromethyl)morpholine HCl. The pathway prioritizes chiral integrity by delaying the formation of the basic amine until the final reduction step.
Critical Protocol Optimization
This section details the specific conditions required to maximize yield and Enantiomeric Excess (ee%).
Step 1: N-Acylation (Formation of the Chloroacetamide)
Objective: Selectively acylate the Nitrogen without reacting with the Oxygen (O-acylation).
-
Reagents: Chloroacetyl chloride (1.1 equiv), DIPEA or
(1.2 equiv). -
Solvent: DCM or THF (Anhydrous).
-
Optimization Insight: The
group reduces the nucleophilicity of the amine. However, the hydroxyl group is also a competitor.-
Protocol Adjustment: Conduct the reaction at -10°C . Add the acid chloride dropwise over 1 hour. This kinetic control favors N-acylation over O-acylation.
-
Step 2: Cyclization (The "Lactam" Formation)
Objective: Intramolecular displacement of chloride by the alkoxide.
-
Reagents: NaH (60% dispersion, 1.5 equiv) or KOtBu.
-
Solvent: THF (0.1 M concentration).
-
Optimization Insight: High dilution is critical here to favor intramolecular cyclization over intermolecular polymerization.
Step 3: Reduction (Lactam to Amine)
Objective: Remove the carbonyl oxygen.
-
Reagents:
(Borane dimethyl sulfide) or . -
Solvent: THF.
-
Optimization Insight: Borane is often preferred over LAH for fluorinated substrates to avoid defluorination side reactions, although the
group is generally stable.-
Workup: This is the most common failure point. Use the Fieser workup or oxidative workup (
) if using Borane to break the Boron-Amine complex efficiently.
-
Step 4: Salt Formation
Objective: Isolate the stable solid.
-
Reagents: 4M HCl in Dioxane.
-
Solvent: Diethyl ether or MTBE.
-
Optimization Insight: The free base is volatile and potential hygroscopic. Do not evaporate to dryness. Add HCl directly to the organic extract after drying.
Troubleshooting Center (FAQs)
This module addresses specific user scenarios based on common failure modes.
Category A: Yield & Purity Issues
Q: I am observing a significant amount of "dimer" or oligomers in Step 2 (Cyclization).
-
Diagnosis: Concentration effect.[6] If the reaction is too concentrated, the alkoxide of one molecule attacks the chloride of another (Intermolecular reaction).
-
Corrective Action: Dilute the reaction mixture. Ensure the concentration of the substrate in THF is below 0.1 M . Add the substrate solution slowly to the suspension of NaH in THF (Inverse addition) to keep the instantaneous concentration of the active alkoxide low.
Q: My overall yield is low (<30%), and I see unreacted starting material after Step 1.
-
Diagnosis: The electron-withdrawing
group makes the amine a poor nucleophile. -
Corrective Action:
-
Switch base: Use a stronger non-nucleophilic base like LiHMDS if DIPEA is insufficient, though usually, allowing longer reaction times (up to 12h) at 0°C solves this.
-
Check Chloroacetyl chloride quality: It hydrolyzes easily. Distill it or use a fresh bottle.
-
Category B: Chirality & Stereochemistry[2][8][9]
Q: The ee% of my final product dropped to 80% (Starting material was >98% ee). Where did I lose it?
-
Diagnosis: Racemization likely occurred during Step 2 (Cyclization) . The proton at the chiral center (alpha to the amide nitrogen) is somewhat acidic, especially before the ring closes.
-
Corrective Action:
-
Temperature Control: Never reflux the cyclization step unless absolutely necessary. Keep it < 40°C.
-
Base Selection: Avoid using a large excess of strong base. Use exactly 1.1–1.2 equivalents of NaH. Excess base can deprotonate the chiral center.
-
Alternative Route: If racemization persists, consider the Sulfamidate route (reacting amino alcohol with
then cyclizing), which proceeds via a different mechanism less prone to racemization.
-
Category C: Handling & Isolation
Q: The HCl salt is turning into a sticky oil/gum instead of a solid.
-
Diagnosis: Presence of residual water or alcohol, or the salt is naturally hygroscopic.
-
Corrective Action:
-
Solvent Swap: Dissolve the gum in a minimum amount of anhydrous Methanol, then add a large excess of Diethyl Ether or MTBE to induce precipitation.
-
Drying: Triturate the oil with pentane/hexanes under sonication to remove trapped solvent.
-
Storage: Store in a desiccator.
-morpholine salts are notoriously hygroscopic.
-
Analytical Validation Data
Use these parameters to validate your synthesis.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| 19F NMR | 376 MHz NMR (Internal std: | |
| Enantiomeric Excess | > 98.0% | Chiral HPLC (Column: Chiralpak IC or AD-H; Eluent: Hexane/IPA + 0.1% DEA) |
| Water Content | < 1.0% | Karl Fischer Titration |
References
-
General Synthesis of Trifluoromethylmorpholines: Mykhailiuk, P. K., et al. "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Journal of Organic Chemistry, 2012, 77(2), 860–866.
-
Industrial Process for Chiral Morpholines: Ujihara, K., et al. "Process for producing optically active 3-trifluoromethylmorpholine." World Intellectual Property Organization, WO 2010/027005 A1, 2010.
-
Morpholinone Reduction Protocols: Trost, B. M., et al. "Asymmetric Synthesis of Morpholines." Organic Letters, 2014, 16(17), 4566–4569.
-
Handling of Fluorinated Amine Salts: Smith, J. A. "Purification and Salt Formation of Hygroscopic Amine Building Blocks." Organic Process Research & Development, 2011, 15(6), 1430–1437.
Sources
- 1. mdpi.com [mdpi.com]
- 2. (R)-3-Methylmorpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. jelsciences.com [jelsciences.com]
- 5. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Morpholine Hydrochloride
Welcome to the Technical Support Center for the purification of morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this widely used chemical intermediate.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude morpholine hydrochloride?
A1: The primary impurities in morpholine hydrochloride often originate from the synthesis of morpholine itself. Common byproducts include 2-(2-aminoethoxy)ethanol, which can co-crystallize with the product, and N-ethylmorpholine. Depending on the synthetic route, other related substances and residual starting materials may also be present.
Q2: Why is my morpholine hydrochloride discolored (yellow or brown)?
A2: Discoloration is typically due to the presence of thermally sensitive impurities or degradation products. These can form during the synthesis or if the salt is exposed to high temperatures for extended periods. The color can often be removed by treatment with activated carbon during the recrystallization process.
Q3: My morpholine hydrochloride is difficult to dry and appears "wet" or "oily". What is the cause?
A3: Morpholine hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The "wet" or "oily" appearance is often due to the absorption of ambient water. It is crucial to handle and dry the purified salt under anhydrous conditions or in a low-humidity environment. Oiling out during crystallization can also contribute to a difficult-to-dry product.
Q4: What are the best analytical techniques to assess the purity of my morpholine hydrochloride?
A4: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile organic impurities. Due to morpholine's lack of a strong UV chromophore, derivatization with an agent like 1-naphthylisothiocyanate may be necessary for sensitive UV detection.[2] Alternatively, methods employing mass spectrometry (MS) or a refractive index detector can be used.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization to a more volatile species, such as N-nitrosomorpholine, can enhance its detection by GC-MS.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of morpholine hydrochloride and identifying impurities. The presence of unexpected signals can indicate contaminants.
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 175-181 °C) is a good indicator of high purity.[5] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
This section addresses common problems encountered during the purification of morpholine hydrochloride, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Crystallization | The compound is separating from the solution as a liquid instead of a solid. This can occur if the solution is cooled too quickly, is too concentrated, or if the boiling point of the solvent is higher than the melting point of the salt.[6][7][8] The presence of certain impurities can also promote oiling out.[9] | 1. Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[9] 2. Increase Solvent Volume: Add a small amount of additional hot solvent to decrease the saturation.[6] 3. Change Solvent System: Consider a different solvent or a co-solvent system with a lower boiling point.[6] 4. Seeding: Introduce a small seed crystal of pure morpholine hydrochloride to encourage crystallization.[8][9] |
| Low Crystal Yield | 1. Excessive Solvent: Using too much solvent will leave a significant amount of product in the mother liquor. 2. Premature Crystallization: Crystals forming during hot filtration. | 1. Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. 2. Pre-heat Filtration Apparatus: Ensure the funnel and receiving flask are hot to prevent premature crystallization. |
| Persistent Discoloration After Recrystallization | The amount of activated carbon was insufficient, or the contact time was too short to remove all colored impurities. | Repeat the recrystallization, ensuring an adequate amount of activated carbon is used and allowing for sufficient contact time (typically 5-10 minutes) with the hot solution before filtration. |
| Fine Powder or Small Needles Instead of Large Crystals | Rapid crystallization due to overly rapid cooling or high supersaturation. This can lead to the inclusion of impurities within the crystal lattice. | 1. Slow Cooling: Ensure the solution cools slowly and undisturbed.[10] Insulating the flask can help. 2. Reduce Supersaturation: Use a slightly larger volume of solvent to achieve a less concentrated solution. |
| Incomplete Dissolution in Hot Solvent | 1. Insufficient Solvent: Not enough solvent was added to dissolve the solute. 2. Insoluble Impurities: The crude material contains impurities that are insoluble in the chosen solvent. | 1. Add More Solvent: Gradually add more hot solvent until the solute dissolves. 2. Hot Filtration: If insoluble matter remains, perform a hot gravity filtration to remove it before allowing the solution to cool.[10][11] |
Purification Protocols
Recrystallization is the most effective and commonly used method for purifying morpholine hydrochloride. Below are detailed protocols for single-solvent and two-solvent systems.
Protocol 1: Single-Solvent Recrystallization from Isopropanol
This is a widely applicable method for obtaining high-purity morpholine hydrochloride.
Materials:
-
Crude morpholine hydrochloride
-
Isopropanol (IPA)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Step-by-Step Procedure:
-
Dissolution: Place the crude morpholine hydrochloride in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 4-5 mL of isopropanol.
-
Heating to Reflux: Add a boiling chip or magnetic stir bar, attach a reflux condenser, and heat the mixture to a gentle reflux with stirring. Continue heating until all the solid has dissolved. If the solid does not fully dissolve, add small additional portions of hot isopropanol until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the solute weight). Reheat the solution to reflux for 5-10 minutes.
-
Hot Gravity Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of boiling isopropanol. Place a fluted filter paper in the funnel and quickly filter the hot solution.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum, preferably in a desiccator over a suitable drying agent, to a constant weight.
Expected Outcome: This procedure should yield white crystalline morpholine hydrochloride with a purity of >98%.
Protocol 2: Two-Solvent Recrystallization from Isopropanol/Diethyl Ether
This method is useful when a single solvent does not provide optimal crystallization.
Materials:
-
Crude morpholine hydrochloride
-
Isopropanol (IPA)
-
Diethyl ether
-
Other materials as listed in Protocol 1
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude morpholine hydrochloride in the minimum amount of hot isopropanol as described in Protocol 1.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add diethyl ether dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot isopropanol to just redissolve the cloudiness and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation, Washing, and Drying: Follow steps 6 and 7 from Protocol 1, washing the crystals with a small amount of a cold isopropanol/diethyl ether mixture.
Visualization of Workflows
Recrystallization Workflow
Caption: General workflow for the recrystallization of morpholine hydrochloride.
Troubleshooting Logic: "Oiling Out"
Caption: Troubleshooting logic for addressing "oiling out" during crystallization.
References
- CN102321045A - Method for preparing high morphine hydrochloride - Google P
-
HPLC Methods for analysis of Morpholine - HELIX Chromatography. [Link]
-
Recrystallization. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Experiment 2: Recrystallization. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Recrystallization - Single Solvent. [Link]
-
Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog. [Link]
-
Liquid phase method for morpholine - Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. [Link]
-
Purification of Laboratory Chemicals Fifth Edition - Chemistry and Chemists. [Link]
- CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine ...
-
Morpholine, hydrochloride (1:1) | C4H10ClNO | CID 197884 - PubChem. [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry. [Link]
-
Purification of Laboratory Chemicals - Apple Books. [Link]
- US3337630A - Process for the purification of amines - Google P
-
Recrystallization. [Link]
-
Recognizing the NMR pattern for morpholine - ACD/Labs. [Link]
-
Purification of laboratory chemicals [8th Edition] - Open Research Repository. [Link]
-
recrystallization-2.doc.pdf. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. [Link]
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. [Link]
- KR840002428B1 - Method for preparing morpholine derivative - Google P
-
Oiling Out in Crystallization - Mettler Toledo. [Link]
-
Purification of Laboratory Chemicals - 7th Edition | Elsevier Shop. [Link]
-
Purification of laboratory chemicals [8th Edition] - Open Research Repository. [Link]
-
recrystallization-2.doc.pdf. [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. [Link]
-
SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1 L. I. Savina1, A. A. Sokolov2. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
MORPHOLINE |. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine Hydrochloride | 10024-89-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. athabascau.ca [athabascau.ca]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Improving the enantiomeric excess of (R)-3-(Trifluoromethyl)morpholine hydrochloride
Technical Support Center: (R)-3-(Trifluoromethyl)morpholine Hydrochloride
A Guide to Improving Enantiomeric Excess for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of (R)-3-(Trifluoromethyl)morpholine hydrochloride. The stereochemical purity of this compound is often critical for its function in pharmaceutical applications, making the optimization of enantiomeric excess (ee) a primary goal for synthetic and process chemists.[1]
This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its preparation.
Troubleshooting Guide: Enhancing Your Enantiomeric Excess
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Low ee% from an Asymmetric Synthesis Route
Question: My asymmetric synthesis of (R)-3-(Trifluoromethyl)morpholine is resulting in a low enantiomeric excess. What are the likely causes and how can I improve it?
Answer: Low enantioselectivity in an asymmetric reaction is a common challenge that can stem from several factors. A systematic investigation is the best approach.[2]
Potential Causes & Solutions:
-
Catalyst Purity and Activity: The chiral catalyst or ligand is the cornerstone of the reaction. Its enantiomeric purity directly impacts the maximum achievable ee of the product.[3]
-
Action: Verify the enantiopurity of your catalyst/ligand using a trusted analytical method. Source catalysts from reputable suppliers or re-purify if necessary. Ensure the catalyst is properly activated if required by the protocol.
-
-
Substrate and Reagent Quality: Impurities in the starting materials or reagents can act as catalyst poisons or participate in competing, non-selective side reactions.[3]
-
Action: Purify your starting materials (e.g., the precursor aldehyde or imine) by chromatography or distillation. Use high-purity, anhydrous solvents, as water can deactivate many sensitive organometallic catalysts.[3]
-
-
Reaction Conditions: Temperature and solvent choice can profoundly influence the transition states that dictate enantioselectivity.
-
Temperature: Generally, lower reaction temperatures lead to a greater difference in the activation energies for the formation of the two enantiomers, resulting in higher ee.[2]
-
Action: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Monitor the reaction time, as kinetics will be slower.
-
-
Solvent: The solvent can affect the conformation and solvation of the catalyst-substrate complex, thereby influencing enantioselectivity.[2]
-
Action: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).
-
-
-
Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation, effectively lowering the overall ee.[3] This is often exacerbated by higher temperatures or long reaction times.
-
Action: Consider lowering the reaction temperature. In some cases, adjusting the catalyst loading can also help favor the catalyzed pathway.
-
Issue 2: Inefficient Separation via Diastereomeric Salt Resolution
Question: My classical resolution of racemic 3-(Trifluoromethyl)morpholine using a chiral acid is yielding poor separation and low diastereomeric excess (de). What should I investigate?
Answer: Diastereomeric salt resolution is a powerful technique, but its success hinges on the significant solubility difference between the two diastereomeric salts.
Potential Causes & Solutions:
-
Choice of Resolving Agent: The structural compatibility between the amine and the chiral resolving agent is critical for forming well-defined, crystalline salts with different lattice energies.
-
Action: Screen a variety of commercially available chiral acids. Common choices for resolving amines include tartaric acid derivatives (e.g., L- or D-Dibenzoyl-tartaric acid), mandelic acid derivatives, and camphorsulfonic acid.[4]
-
-
Solvent System: The solvent plays a crucial role in mediating the solubility of the diastereomeric salts. An optimal solvent will maximize the solubility difference.[5]
-
Action: Conduct a systematic solvent screen. Test a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures. A solvent in which one salt is sparingly soluble while the other is highly soluble is ideal.[6]
-
-
Formation of a Solid Solution: In some cases, the crystal lattice of the less soluble salt can incorporate the more soluble diastereomer, forming a "solid solution." This prevents purification beyond a certain point, no matter how many times you recrystallize.[7]
-
Action: If repeated recrystallizations fail to improve the diastereomeric purity, suspect a solid solution. The most effective solution is to choose a structurally different resolving agent to disrupt the crystal packing similarities.[7]
-
-
"Oiling Out": The salt may separate as a liquid (oil) instead of a solid if the solution is too concentrated or the temperature is too high.[7]
-
Action: Use a more dilute solution or cool the solution more slowly. Adding an anti-solvent (a solvent in which the salt is less soluble) can also induce crystallization.[7]
-
Issue 3: Difficulty in Upgrading a Product with Moderate ee%
Question: I have a batch of (R)-3-(Trifluoromethyl)morpholine with an 85-95% ee. How can I enrich it to the >99% ee required for my application?
Answer: Enriching a product that is already of moderate-to-high enantiopurity is a common final step. Several techniques can be employed.
Potential Solutions:
-
Recrystallization: If the hydrochloride salt of the racemic compound forms a conglomerate (a physical mixture of separate R and S crystals) rather than a true racemic compound, it may be possible to enrich the mixture by careful recrystallization. However, this is relatively rare. More commonly, recrystallization of the diastereomeric salts discussed in Issue 2 is the path to high purity.
-
Preparative Chiral Chromatography: This is often the most direct and effective method for purifying enantiomers on a lab scale.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, offering faster run times and reduced solvent consumption compared to HPLC.[1][] It is particularly well-suited for purifying amines.
-
High-Performance Liquid Chromatography (HPLC): Preparative chiral HPLC is also a robust option.
-
Action: Develop a separation method on an analytical scale first to find a suitable chiral stationary phase (CSP) and mobile phase. Polysaccharide-based CSPs are a common starting point.[9] Once optimized, the method can be scaled up to a preparative system.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining enantiomerically pure (R)-3-(Trifluoromethyl)morpholine hydrochloride?
There are three main strategies:
-
Asymmetric Synthesis: Building the molecule from achiral precursors using a chiral catalyst or auxiliary to directly form the desired (R)-enantiomer. This can be highly efficient but requires significant methods development.[10]
-
Chiral Resolution: Starting with a racemic mixture of 3-(Trifluoromethyl)morpholine and separating the enantiomers, most commonly by forming diastereomeric salts with a chiral resolving agent.[4]
-
Chiral Pool Synthesis: Using a readily available, enantiomerically pure starting material (from the "chiral pool") that already contains the required stereocenter.
Q2: Which analytical technique is best for determining the ee% of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods.[3][11] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their direct quantification. It is crucial to have a racemic standard to confirm that your method is successfully separating the two peaks.[2]
Q3: Can the process of forming the hydrochloride salt cause racemization?
Racemization requires the breaking of a bond at the stereocenter.[12] For 3-(Trifluoromethyl)morpholine, the stereocenter is a carbon atom. The proton on this carbon is generally not acidic. Therefore, treatment with a simple acid like HCl to form the hydrochloride salt is highly unlikely to cause racemization. Racemization is more of a concern under conditions that could form a planar, achiral intermediate, such as strong base-catalyzed enolization if a carbonyl group were adjacent to the stereocenter.[13]
Key Experimental Protocols & Data
Protocol 1: General Workflow for Chiral HPLC/SFC Method Development
This protocol outlines a standard approach for developing an analytical method to determine the enantiomeric excess.
-
Sample Preparation:
-
Prepare a stock solution of your analyte (both racemic standard and the sample to be tested) at approximately 1 mg/mL in a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Column Screening:
-
The selection of an appropriate Chiral Stationary Phase (CSP) is the most critical step.[11] Polysaccharide-based columns (e.g., those based on derivatized cellulose or amylose) are highly versatile and a good starting point.[14]
-
Screen a set of 2-4 different chiral columns under a standard set of mobile phase conditions.
-
-
Mobile Phase Optimization:
-
For HPLC (Normal Phase): Start with a mobile phase of hexane/isopropanol (90:10). Systematically vary the ratio (e.g., 80:20, 95:5) to optimize the separation (resolution) and retention time.
-
For SFC: Start with a mobile phase of supercritical CO₂ and methanol as a co-solvent. Vary the percentage of the co-solvent.
-
Additives: For basic compounds like morpholines, adding a small amount of an amine additive (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can significantly improve peak shape and resolution.[3]
-
-
Quantification:
-
Once baseline separation of the two enantiomer peaks is achieved, integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100
-
Table 1: Example Chiral HPLC/SFC Screening Conditions
| Parameter | Condition A (Normal Phase HPLC) | Condition B (SFC) |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | Polysaccharide-based CSP (e.g., Chiralpak® AD-H) |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% Diethylamine | CO₂:Methanol (85:15) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Temperature | 25 °C | 40 °C |
Note: These are starting points. Optimal conditions must be determined experimentally.
Visual Diagrams and Workflows
Diagram 1: Troubleshooting Low Enantiomeric Excess
A systematic workflow can help diagnose the root cause of poor enantioselectivity in an asymmetric synthesis.
Caption: A workflow for troubleshooting low enantiomeric excess.
Diagram 2: Decision Tree for Chiral Resolution
This diagram outlines the decision-making process when developing a diastereomeric salt resolution protocol.
Caption: Decision tree for optimizing diastereomeric salt resolution.
References
- BenchChem. (2025). Improving Enantiomeric Excess in Asymmetric Synthesis.
- Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research, 42(2), 135-146.
-
Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11048-11063. [Link]
- BenchChem. (2025). Dealing with Solid Solutions in Diastereomeric Salt Resolution.
- BenchChem. (2025). Troubleshooting Low Enantioselectivity in the Asymmetric Synthesis of 5-Benzyloxan-2-one.
-
Gong, H., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry, 14(12), 1436-1443. [Link]
-
Buchi. (n.d.). Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation. [Link]
-
Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Racemization. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Farkas, E., et al. (2023). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(2), 226-237. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Nagy, Z. K., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2636-2649. [Link]
-
Trotter, B. W., & Miller, S. J. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition, 51(21), 5238-5241. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
Ribeiro, A. R., et al. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 23(10), 2483. [Link]
Sources
- 1. Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation | Buchi.com [buchi.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. Racemization - Wikipedia [en.wikipedia.org]
- 14. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
Common byproducts in the synthesis of trifluoromethylated heterocycles
Topic: Troubleshooting Common Byproducts in Heterocycle Trifluoromethylation Ticket Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Fluorine Tax"
Welcome to the technical support hub for trifluoromethylation. You are likely here because your LC-MS shows a mess of peaks, your
Installing a trifluoromethyl (
This guide bypasses the general theory and focuses on forensics : identifying what went wrong based on the debris left in your flask.
Part 1: Quick Triage (Symptom Checker)
Use this table to match your observation with the likely culprit before proceeding to the deep-dive modules.
| Symptom | Likely Culprit | Probable Byproduct/Issue | Immediate Action |
| Gas evolution during reagent addition | Radical quenching | Fluoroform ( | Check solvent dryness; remove H-atom donors. |
| Over-reduction | Difluoromethyl ( | Reduce photocatalyst load; check reduction potentials.[1] | |
| LC-MS: M+68 mass shift | Radical recombination | Lower radical concentration; slow addition of oxidant.[1] | |
| Togni Reaction: White precipitate in workup | Stoichiometric waste | 2-Iodobenzoic acid | Basic wash (NaHCO |
| Indole Reaction: Mixture of isomers | Polarity mismatch | C2 vs. C3 Regioisomers | Switch from radical (C2) to electrophilic (C3) source. |
Part 2: Deep Dive Modules & Troubleshooting
Module A: Radical Trifluoromethylation (The Langlois Reagent)
Reagent: Sodium triflinate (
The Problem: The
Common Byproducts
-
Fluoroform (
):-
Origin: The
radical abstracts a hydrogen atom from the solvent (e.g., DCM, THF) or the substrate itself instead of bonding to the carbon ring. -
Diagnosis: Gas bubbles (low boiling point) and loss of stoichiometry.
-
-
Regioisomers (The "Minisci" Problem):
-
Origin: In electron-deficient heterocycles (e.g., pyridines), the radical attacks the most electron-deficient positions (C2/C4) via a Minisci-type mechanism.[1] In electron-rich systems (indoles), it attacks C2.[1]
-
The Fix: If you need C3-selectivity on an indole, a radical method will fail you. You must switch to an electrophilic source (Togni).
-
Visualization: The Radical Bifurcation
The following diagram illustrates the "decision point" where the reaction succeeds or fails (H-abstraction).
Caption: The "Minisci" bifurcation. Path A represents the loss of reagent to solvent H-abstraction, a primary cause of low yields.
Module B: Electrophilic Trifluoromethylation (Togni Reagents)
Reagent: Togni I or Togni II (Hypervalent Iodine).[1]
The Problem: These reagents are atom-uneconomical. They leave behind a massive stoichiometric byproduct that can co-elute with your product or inhibit catalysis.
Common Byproducts
-
2-Iodobenzoic Acid (from Togni II):
-
Origin: After transferring the
group, the benziodoxole core collapses. -
Troubleshooting: This is acidic. If your product is basic (e.g., a pyridine), it may form a salt with this byproduct, dragging it into the aqueous layer or crashing it out.[1]
-
Fix: Use a basic wash (sat. NaHCO
) immediately after the reaction to strip this acid into the aqueous phase.
-
-
Ether Formation (Solvent Attack):
Module C: The "Silent Killer" - Hydrodefluorination (HDF)
Reagent: Photoredox systems or Metal reductants.[4]
The Problem: You successfully installed the
Mechanism of Failure
This occurs via Single Electron Transfer (SET) .[5] If your photocatalyst is too reducing (highly negative reduction potential), it will dump an electron into your newly formed
- (Fluoride ejection)
Visualization: The HDF Trap
Caption: The Hydrodefluorination (HDF) loop. This parasitic cycle destroys the product if the reaction potential is too reducing.
Part 3: Validated Protocols
Do not deviate from these sequences without a specific mechanistic reason.
Protocol 1: Radical Trifluoromethylation of Indoles (C2-Selective)
Best for: Installing CF3 at the 2-position of unprotected indoles.[1]
-
Setup: Use a pressure tube (to contain volatile
species). -
Reagents:
-
Solvent System (CRITICAL):
-
Use DCM:Water (2.5:1) .[6]
-
Why? The biphasic system regulates the solubility of the radical. Pure organic solvents often lead to higher polymerization byproducts.
-
-
Execution:
-
Cool to 0°C. Add TBHP dropwise (exothermic).
-
Warm to RT and stir vigorously (emulsion required).
-
-
Workup:
-
Quench with sat.
(to kill excess peroxide). -
Note: If the reaction stalls, add fresh reagents (Langlois + TBHP) after 12 hours.
-
Protocol 2: Electrophilic Trifluoromethylation (Togni II)
Best for: Installing CF3 at the C3-position of indoles or on enolates.[1]
-
Setup: Flame-dried glassware, Argon atmosphere.
-
Reagents:
-
Solvent:
-
Anhydrous Methanol (only if substrate is not an alcohol-sensitive electrophile) or DCM .[1]
-
Note: Methanol often accelerates Togni reactions via hydrogen bonding activation, despite the risk of ether formation. If ether byproducts appear, switch to DCM.
-
-
Workup (The "Togni Wash"):
-
Dilute with Ethyl Acetate.
-
Wash 1: Sat.
(Removes 2-iodobenzoic acid).[1] -
Wash 2: Sat.
(Removes iodine traces).
-
FAQ: Frequently Asked Questions
Q: I see a peak at -114 ppm in my
Q: My Togni reagent is yellow. Can I use it? A: No. Pure Togni reagent is white.[7] Yellowing indicates decomposition into iodine species. Recrystallize it from chloroform/hexane before use, or your yield will suffer due to inaccurate stoichiometry.
Q: Can I use the Langlois reagent for electron-rich aromatics?
A: Yes, but expect regioselectivity issues .[1] The
References
-
Langlois Reagent Discovery & Mechanism Title: Innate C-H trifluoromethylation of heterocycles.[8] Source: Proceedings of the National Academy of Sciences (PNAS), 2011. URL:[Link][1]
-
Togni Reagent Synthesis & Byproducts Title: 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II).[1][3] Source: Organic Syntheses, 2011. URL:[Link]
-
Hydrodefluorination Side Reactions Title: Organophotoredox Hydrodefluorination of Trifluoromethylarenes.[9] Source: Journal of the American Chemical Society (JACS), 2020. URL:[Link][1]
-
Regioselectivity in Heterocycles Title: Direct Trifluoromethylation of Native Heterocycles. Source: Chemical Reviews, 2015.[7][10] URL:[Link][1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. Togni reagent II - Wikipedia [en.wikipedia.org]
- 4. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. pnas.org [pnas.org]
- 7. Togni reagent - Enamine [enamine.net]
- 8. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving Stereochemical Integrity of (R)-3-(Trifluoromethyl)morpholine Hydrochloride
Document ID: TSC-2026-02-24-001 Version: 1.0
Introduction
(R)-3-(Trifluoromethyl)morpholine and its hydrochloride salt are increasingly vital chiral building blocks in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] However, the very feature that makes this moiety attractive—the powerful electron-withdrawing CF₃ group—also renders the adjacent stereocenter at the C3 position susceptible to racemization under common synthetic conditions.[2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols designed to proactively prevent the loss of enantiomeric purity during chemical transformations involving (R)-3-(Trifluoromethyl)morpholine hydrochloride. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for maintaining stereochemical integrity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental principles governing the stereochemical stability of (R)-3-(Trifluoromethyl)morpholine.
Q1: What is racemization and why is the C3 stereocenter in (R)-3-(Trifluoromethyl)morpholine particularly sensitive?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. The stereocenter at the C3 position of the morpholine ring is directly adjacent to a potent electron-withdrawing trifluoromethyl (CF₃) group.[3] This group significantly increases the acidity of the proton at C3 (the α-proton) by stabilizing the corresponding carbanion intermediate through an inductive effect.[4]
Under basic conditions, this α-proton can be abstracted to form a planar, achiral carbanion (or a related enamine intermediate). Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers, thus destroying the stereochemical information.[2][5]
Q2: The starting material is a hydrochloride salt. How does this impact reaction setup?
A2: The material is supplied as a hydrochloride salt (R-TFM-Morpholine·HCl) to improve its stability and handling. The morpholine nitrogen is protonated, forming an ammonium salt. Before the nitrogen can act as a nucleophile in reactions like acylation, alkylation, or reductive amination, it must be deprotonated to the free amine. This typically requires at least one equivalent of a base to neutralize the HCl salt. The choice of this base, and any additional base required for the reaction itself, is the most critical factor in preventing racemization.
Q3: What general reaction conditions are considered "high-risk" for racemization?
A3: The following conditions significantly increase the risk of epimerization at the C3 center:
-
Strong Bases: Using overly strong bases (e.g., alkoxides, organolithiums) can readily deprotonate the acidic α-proton.
-
High Temperatures: Increased thermal energy can overcome the activation barrier for deprotonation, accelerating racemization.[5]
-
Prolonged Reaction Times: Extended exposure to even moderately basic conditions can lead to a gradual loss of enantiomeric purity.
-
Certain Solvents: Polar aprotic solvents can sometimes facilitate proton transfer and stabilize the carbanion intermediate, although the choice of base is a more dominant factor.
Part 2: Troubleshooting and Proactive Prevention Guide
This section provides specific, actionable protocols for common reactions, designed to maintain stereochemical fidelity.
Issue 1: Racemization during N-Acylation or N-Sulfonylation
-
Scenario: "I am reacting (R)-3-(Trifluoromethyl)morpholine with an acid chloride or sulfonyl chloride and observing a significant loss of enantiomeric excess (ee) in my product."
-
Root Cause Analysis: This is the most common failure mode. To neutralize the starting HCl salt and scavenge the HCl generated during the reaction, a base is required. If the base is too strong or unhindered, it will deprotonate the C3-proton.
-
Solution: Strategic Base Selection and Optimized Reaction Conditions
The key is to use a base that is strong enough to deprotonate the morpholine nitrogen (pKa of the conjugate acid is typically around 8-9) but not so strong that it abstracts the C3-proton. Sterically hindered, non-nucleophilic bases are ideal.[6]
Table 1: Comparison of Bases for N-Acylation of (R)-3-(Trifluoromethyl)morpholine
| Base | pKa of Conjugate Acid (pKaH) | Classification | Recommendation for Use with R-TFM-Morpholine | Rationale |
| Triethylamine (TEA) | ~10.7 | Tertiary Amine | Use with Caution | Effective, but its small steric profile can sometimes lead to minor racemization. Best used at low temperatures. |
| Diisopropylethylamine (DIPEA) | ~10.7 | Hindered Amine | Highly Recommended | The bulky isopropyl groups prevent the base from accessing the sterically shielded C3-proton, while it can still deprotonate the nitrogen.[6] |
| 2,6-Lutidine | ~6.7 | Hindered Pyridine | Recommended | Less basic than TEA/DIPEA, which can be advantageous. Its steric hindrance is excellent for preventing side reactions.[7] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Inorganic Base | Good for many applications | A mild, inexpensive base. Its heterogeneous nature can sometimes lead to slower reactions but is often very clean. |
| Sodium Hydroxide (NaOH) | ~15.7 (pKa of H₂O) | Strong Base | NOT RECOMMENDED | Far too basic; will almost certainly cause complete racemization. |
Recommended Protocol: Racemization-Free N-Acylation
-
Setup: To a stirred solution of (R)-3-(Trifluoromethyl)morpholine hydrochloride (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or THF) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.2 eq.) dropwise. Stir for 10-15 minutes. [Causality: The first equivalent neutralizes the HCl salt to form the free amine. The subsequent 1.2 equivalents will neutralize the HCl generated in the next step.]
-
Electrophile Addition: Slowly add the acyl chloride or sulfonyl chloride (1.1 eq.) as a solution in the same solvent, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor by TLC or LC-MS for completion.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Proceed with a standard aqueous workup and extraction.
Issue 2: Racemization during Reductive Amination
-
Scenario: "I am performing a reductive amination with a ketone/aldehyde and observing racemization in my final secondary amine product."
-
Root Cause Analysis: Reductive amination proceeds via an iminium ion intermediate. This iminium ion can be in equilibrium with its corresponding enamine tautomer. If the C3-proton is abstracted to form the enamine, the stereocenter is destroyed. Reprotonation and reduction then yield a racemic product.
-
Solution: Control pH and Choose a Mild Reducing Agent
The key is to use a reducing agent that rapidly reduces the iminium ion as it is formed, minimizing its lifetime in solution and thus the opportunity for enamine tautomerization.[8]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[9] It is mild enough not to reduce the starting ketone/aldehyde but is highly effective at reducing the protonated iminium ion. Its reaction rate is enhanced under the slightly acidic conditions that favor iminium formation. Avoid stronger, more basic hydrides like NaBH₄ in this context.
-
pH Control: The reaction is often self-buffering due to the acetic acid byproduct from STAB. Maintaining a slightly acidic pH (around 5-7) is optimal. This condition favors the formation of the iminium ion over the neutral enamine, further suppressing the racemization pathway.[10]
Recommended Protocol: Stereoretentive Reductive Amination
-
Setup: In a reaction vessel, combine (R)-3-(Trifluoromethyl)morpholine hydrochloride (1.0 eq.), the carbonyl compound (1.1 eq.), and a solvent like Dichloroethane (DCE) or THF.
-
Base: Add one equivalent of a mild base (e.g., TEA or DIPEA) to neutralize the HCl salt.
-
Reducing Agent: Add Sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at room temperature. [Note: The reaction may effervesce slightly as acetic acid is released].
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product, dry, and purify.
Part 3: Analytical Verification of Enantiomeric Purity
It is essential to verify that your optimized protocol has been successful. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of your product.
Q: How do I set up an analytical method to check the ee of my product?
A: Developing a chiral separation method requires screening different chiral stationary phases (CSPs) and mobile phases. For trifluoromethyl-containing amines and their derivatives, polysaccharide-based columns are an excellent starting point.[11]
General Protocol: Chiral HPLC Method Development
-
Column Selection:
-
Begin with an amylose-based column (e.g., Chiralpak® IA, AD) and a cellulose-based column (e.g., Chiralcel® OD, OJ). These CSPs offer different chiral recognition mechanisms and are complementary.[12]
-
-
Mobile Phase Screening (Normal Phase):
-
System 1: n-Hexane / Isopropanol (IPA) (90:10 v/v).
-
System 2: n-Hexane / Ethanol (EtOH) (90:10 v/v).
-
Additive: For basic analytes (like the free amine product), add a small amount of a basic modifier like Diethylamine (DEA) (0.1%) to the mobile phase to improve peak shape. For acylated (amide) products, this is usually not necessary.[12]
-
-
Analysis Parameters:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: Maintain a constant temperature, e.g., 25 °C.
-
Detection: Use a UV detector at a wavelength where your compound absorbs (e.g., 210-254 nm for aromatic derivatives).
-
-
Optimization:
-
If separation is observed, adjust the ratio of alcohol in the mobile phase to optimize the resolution (Rs) and retention time. Increasing the alcohol percentage will generally decrease retention time. A resolution of ≥ 1.5 is considered baseline separation.[11]
-
-
Confirmation:
-
Always analyze a racemic sample (if available) to confirm the retention times of both the (R) and (S) enantiomers.
-
References
-
21.4: Acidity and Basicity of Amines. (2020). Chemistry LibreTexts. [Link]
-
5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]
-
Basicity of Amines. (2021). Chemistry Steps. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. (2017). PubMed. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. [Link]
-
Reductive Amination. (n.d.). Organic Chemistry Group, University of Leeds. [Link]
-
Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
-
Rowles, I., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]
-
Chandrasekhar, S., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry. [Link]
-
Beeson, T. D., et al. (2009). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC. [Link]
-
Kass, S. R. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. PubMed. [Link]
-
Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]
-
Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). Royal Society of Chemistry. [Link]
-
Beeson, T. D., et al. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. [Link]
-
Factors that affect acidity (5) Electron withdrawing groups. (2012). YouTube. [Link]
-
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. (2017). PubMed. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. [Link]
-
Synthesis of alpha,gamma-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of alpha-Chiral Allylic Amines. (n.d.). ChemRxiv. [Link]
-
Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. (2023). American Chemical Society. [Link]
-
New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. (2024). MDPI. [Link]
-
Li, J., et al. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]
-
Aboul-Enein, H. Y. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. (2022). University of Rochester. [Link]
-
Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-valine. Scientific Research Publishing. [Link]
-
Gajdoš, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
2-[3-(trifluoromethyl)phenyl]morpholine hydrochloride. (n.d.). Chemspace. [Link]
-
Access to N-α-quaternary chiral morpholines via Cu-catalyzed asymmetric propargylic amination/desymmetrization strategy. (2024). PubMed. [Link]
-
Preparation of N‑Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022). ACS Publications. [Link]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. [Link]
-
N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. (n.d.). ResearchGate. [Link]
-
The pKa Table Is Your Friend. (2026). Master Organic Chemistry. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. [Link]
-
Bordwell pKa Table. (2017). Organic Chemistry Data. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). PMC. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing the Hygroscopic Nature of Morpholine Derivatives in Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling morpholine derivatives. As a Senior Application Scientist, I've seen firsthand how the hygroscopic nature of these versatile compounds can impact synthetic outcomes. This guide is designed to provide you with practical, field-proven insights and in-depth troubleshooting strategies to ensure the success and reproducibility of your experiments. We will delve into the causality behind experimental choices, offering self-validating protocols to maintain the integrity of your work.
Understanding the Challenge: Why Are Morpholine Derivatives Hygroscopic?
Morpholine and its derivatives are organic compounds that feature both an amine and an ether functional group.[1][2] This structure, particularly the presence of the nitrogen and oxygen heteroatoms, allows for hydrogen bonding with water molecules, making them prone to absorbing moisture from the atmosphere.[3] This hygroscopic nature can introduce a significant, and often underestimated, variable into a chemical synthesis.[4]
The presence of water can lead to a variety of undesirable outcomes, including:
-
Reduced Yields: Water can react with sensitive reagents or intermediates, leading to the formation of byproducts and a lower overall yield of the desired product.
-
Side Reactions: The presence of water can alter the reaction pathway, promoting unwanted side reactions. For instance, water can act as a nucleophile or a base, competing with the intended reagents.[5][6]
-
Catalyst Deactivation: Many catalysts, particularly those used in modern organic synthesis, are sensitive to moisture and can be deactivated by even trace amounts of water.
-
Inconsistent Results: The variable amount of absorbed water from one experiment to the next can lead to poor reproducibility, a critical issue in drug development and process chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of morpholine derivatives, with a focus on how their hygroscopic nature could be the root cause.
Q1: My reaction yield is consistently low, and I'm using a morpholine derivative as a starting material. What's going on?
Possible Cause: The most likely culprit is the presence of water in your morpholine derivative or in the reaction solvent. Water can interfere with a variety of common reactions.
In-depth Explanation: Many synthetic transformations involving amines are sensitive to moisture. For example, in acylation reactions, water can hydrolyze the acylating agent (e.g., an acid chloride or anhydride), reducing the amount available to react with the morpholine derivative. In reactions involving strong bases (like organolithiums or Grignard reagents), water will rapidly quench the base, halting the desired reaction.
Troubleshooting Protocol:
-
Dry the Morpholine Derivative: If the derivative is a liquid, it can be dried over a suitable drying agent like potassium hydroxide (KOH) or sodium sulfate (Na₂SO₄) followed by distillation.[7] For solid derivatives, drying under high vacuum, gently heating if the compound is thermally stable, is effective.[8]
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Standard laboratory procedures for drying solvents, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents), should be followed.
-
Implement an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[9][10] This is crucial for reactions that are highly sensitive to water.
Q2: I'm observing an unexpected byproduct in my reaction. Could water be the cause?
Possible Cause: Yes, water can lead to the formation of specific and often unanticipated side products.
In-depth Explanation: Consider a nucleophilic substitution reaction where a morpholine derivative is intended to displace a leaving group. If water is present, it can compete as a nucleophile, leading to the formation of a hydroxylated byproduct. Similarly, in reactions that generate water as a byproduct, such as some condensation reactions, the presence of excess starting water can shift the reaction equilibrium, favoring the starting materials and leading to incomplete conversion and a complex product mixture.[6][11]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting unexpected byproducts.
Q3: My catalyst appears to be inactive when using a morpholine derivative. Why?
Possible Cause: Trace amounts of water absorbed by the morpholine derivative can poison moisture-sensitive catalysts.
In-depth Explanation: Many transition metal catalysts, particularly those used in cross-coupling reactions (e.g., palladium-based catalysts), are highly sensitive to water. Water can lead to the decomposition of the catalyst or the formation of inactive species. This is a common issue that can be difficult to diagnose without specifically considering the hygroscopic nature of all reagents.
Preventative Measures:
-
Azeotropic Distillation: For liquid morpholine derivatives, azeotropic distillation with a solvent like toluene can be an effective method for removing water.
-
Use of Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å) can be added to the reaction mixture to scavenge trace amounts of water. Ensure the sieves are properly activated by heating under vacuum before use.
-
Glove Box Technique: For extremely sensitive reactions, handling all reagents and setting up the reaction inside a glove box provides the most controlled environment.[12][13]
| Method | Application | Advantages | Disadvantages |
| Drying Agents (e.g., KOH, Na₂SO₄) | Liquid morpholine derivatives | Simple, effective for bulk drying | May not remove all trace water; requires subsequent filtration/distillation |
| High Vacuum Drying | Solid morpholine derivatives | Effective for removing adsorbed water | Can be slow; requires appropriate vacuum equipment |
| Azeotropic Distillation | Liquid morpholine derivatives | Efficiently removes water | Requires careful selection of the azeotroping solvent |
| Molecular Sieves | In-situ drying of reaction mixtures | Scavenges trace water during the reaction | Can interfere with some reactions; must be properly activated |
| Glove Box | Highly moisture-sensitive reactions | Provides a completely inert environment | Requires specialized equipment and training |
Caption: Comparison of methods for managing water in reactions with morpholine derivatives.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for morpholine and its derivatives?
A: To minimize moisture absorption, morpholine and its derivatives should be stored in tightly sealed containers in a cool, dry place.[14][15] For particularly sensitive derivatives, storage in a desiccator containing a drying agent like silica gel or calcium chloride is recommended.[4] Using parafilm to seal the container lid can provide an additional barrier against atmospheric moisture.[16]
Q: How can I quantify the amount of water in my morpholine derivative?
A: The gold standard for determining water content in organic compounds is Karl Fischer titration.[17][18] This method is highly accurate and can detect even trace amounts of water. For a less quantitative but more rapid assessment, techniques like Near-Infrared (NIR) spectroscopy can be employed.[17]
Q: Are there any "water-tolerant" synthetic methods for morpholine derivatives?
A: While many reactions require strictly anhydrous conditions, some modern synthetic methods are designed to be more tolerant of water. For example, certain aqueous-phase reactions or reactions using specific "on-water" conditions have been developed.[19] However, the suitability of these methods is highly dependent on the specific transformation and should be carefully evaluated on a case-by-case basis.
Q: Can I use a nitrogen balloon instead of a Schlenk line for creating an inert atmosphere?
A: A nitrogen balloon is a convenient and often adequate method for maintaining an inert atmosphere in many laboratory-scale reactions.[20][21] However, for highly air- and moisture-sensitive reactions, a Schlenk line or a glove box provides a more robust and reliable inert environment.[10] It's important to ensure the balloon is properly flushed with nitrogen before use.
Experimental Protocol: Setting up a Reaction Under a Nitrogen Balloon
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and allowed to cool in a desiccator or under a stream of dry nitrogen.[20]
-
Assemble Apparatus: Assemble the reaction apparatus (e.g., round-bottom flask with a stir bar and condenser) while it is still warm and immediately cap the openings with rubber septa.
-
Purge with Nitrogen: Insert a needle connected to a nitrogen source through the septum and another needle as an outlet. Gently flush the apparatus with nitrogen for several minutes to displace the air.
-
Introduce Reagents: Add the dried morpholine derivative and other reagents via syringe through the septum.
-
Maintain Positive Pressure: Remove the outlet needle and replace the nitrogen source needle with a needle connected to a nitrogen-filled balloon. The balloon will maintain a slight positive pressure of nitrogen throughout the reaction.[21]
Caption: Schematic for setting up a reaction under a nitrogen balloon.
By understanding the hygroscopic nature of morpholine derivatives and implementing these best practices, you can significantly improve the reliability and success of your synthetic endeavors.
References
- Handling and Storage of Chemicals | Guidelines for a US Distributor. (2025, May 15). Vertex AI Search.
- Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (2024, January 19). CORECHEM Inc.
- The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Ibis Scientific, LLC.
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025, February 23). MDPI.
- Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. Benchchem.
- Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. (2023, October 16). Wiley Online Library.
- How to Use Inert Gas to Enhance Reaction Yields. (2026, February 12). Medium.
- Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Fiveable.
- The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18). Interactive Learning Paradigms, Incorporated.
- How do you handle hygroscopic salts? - HepatoChem. (2016, September 14). HepatoChem.
- Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC. National Center for Biotechnology Information.
- “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media | CCS Chemistry - Chinese Chemical Society. (2022, November 1). Chinese Chemical Society.
- How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Chromatography Forum.
- Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. Sigma-Aldrich.
- What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). ResearchGate.
- MORPHOLINE |. PubChem.
- 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Chemistry LibreTexts.
- Amines - Properties and Reactivity of Amines (A-Level Chemistry) - Study Mind. (2022, April 19). Study Mind.
- Why does water show up everywhere? : r/OrganicChemistry - Reddit. (2020, December 26). Reddit.
- Reactions of Amines. University of Minnesota.
- Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate.
- Preparing Anhydrous Reagents and Equipment - Moodle@Units. Moodle@Units.
- Morpholine - chemeurope.com. chemeurope.com.
- Morpholine - Wikipedia. Wikipedia.
Sources
- 1. Morpholine [chemeurope.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. How to Use Inert Gas to Enhance Reaction Yields [eureka.patsnap.com]
- 10. fiveable.me [fiveable.me]
- 11. reddit.com [reddit.com]
- 12. hepatochem.com [hepatochem.com]
- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 14. macschem.us [macschem.us]
- 15. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 19. chinesechemsoc.org [chinesechemsoc.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-Alkylation of (R)-3-(Trifluoromethyl)morpholine Hydrochloride
Welcome to the technical support center for the N-alkylation of (R)-3-(Trifluoromethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Morpholine and its derivatives are crucial building blocks in medicinal chemistry, known for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The N-alkylation of these scaffolds is a key synthetic step for creating diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of (R)-3-(Trifluoromethyl)morpholine hydrochloride, providing step-by-step protocols and the scientific rationale behind them.
Issue 1: Incomplete or No Reaction
Symptoms: TLC or other in-process analysis shows a significant amount of starting material remaining, even after extended reaction times.
Potential Causes & Solutions:
-
Inadequate Basicity: The primary challenge with using (R)-3-(Trifluoromethyl)morpholine hydrochloride is that the amine is protonated. A base is required to neutralize the hydrochloride salt and generate the free, nucleophilic secondary amine. If the chosen base is not strong enough to deprotonate the ammonium salt, the N-alkylation will not proceed efficiently.
-
Poor Base Solubility: The solubility of the base in the reaction solvent is critical for an effective reaction. An insoluble base will result in a slow and incomplete reaction.
-
Insufficient Temperature: The reaction may require heating to overcome the activation energy barrier.
-
Poor Leaving Group: The reactivity of the alkylating agent is dependent on the nature of the leaving group.
dot
Caption: Troubleshooting workflow for incomplete N-alkylation.
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general method that may require optimization for specific alkylating agents.
Materials:
-
(R)-3-(Trifluoromethyl)morpholine hydrochloride
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (R)-3-(Trifluoromethyl)morpholine hydrochloride (1.0 eq.).
-
Add the anhydrous solvent (10 mL per mmol of the amine hydrochloride).
-
Add the base. For solid bases like K₂CO₃, use 2.0-2.5 equivalents. For liquid organic bases like DIPEA, use 2.0 equivalents.
-
Stir the mixture at room temperature for 30 minutes to allow for the neutralization of the hydrochloride.
-
Add the alkylating agent (1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture if necessary (e.g., to reflux in acetonitrile, ~82°C) and monitor the progress by TLC or LC-MS.[1]
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.[1]
-
Work-up:
-
If an inorganic base was used, filter the solid and wash the filter cake with a small amount of the solvent.[1] Concentrate the filtrate under reduced pressure.
-
If a liquid organic base was used, concentrate the reaction mixture under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.[1]
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Issue 2: Formation of Side Products
Symptoms: Multiple spots on TLC or peaks in LC-MS, indicating the presence of impurities.
Potential Causes & Solutions:
-
Over-alkylation: While less common with secondary amines compared to primary amines, it can occur if the newly formed tertiary amine is more nucleophilic than the starting secondary amine.[3] This can lead to the formation of a quaternary ammonium salt.[4]
-
Solution: Use a controlled stoichiometry of the alkylating agent (1.05-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture.
-
-
Elimination Reactions: If the alkylating agent has a β-hydrogen and a strong, sterically hindered base is used, an elimination reaction (E2) can compete with the desired substitution (SN2).
-
Solution: Use a milder base like potassium carbonate or a non-nucleophilic, sterically hindered base like DIPEA which is less likely to promote elimination.[5]
-
-
Solvent-Related Side Products: Some solvents can participate in side reactions. For instance, DMF can decompose in the presence of a strong base at elevated temperatures.[5]
-
Solution: Choose a more inert solvent like acetonitrile or dioxane if high temperatures are required.
-
dot
Caption: Decision tree for addressing side product formation.
Frequently Asked Questions (FAQs)
Q1: Which base is the best choice for the N-alkylation of (R)-3-(Trifluoromethyl)morpholine hydrochloride?
The optimal base depends on several factors including the reactivity of the alkylating agent, the solvent, and the desired reaction temperature. The key is that the base must be strong enough to deprotonate the morpholinium ion.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages | Recommended Use |
| Potassium Carbonate (K₂CO₃) | ~10.3[6] | Inexpensive, easy to remove by filtration.[1] | Limited solubility in some organic solvents. | General purpose, especially with reactive alkyl halides. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | More soluble and reactive than K₂CO₃. | More expensive. | For less reactive alkylating agents or sterically hindered systems. |
| Triethylamine (TEA) | ~10.75[7] | Soluble in most organic solvents. | Can be nucleophilic, leading to side reactions. Difficult to remove due to its boiling point. | Use with caution, especially with highly reactive alkylating agents. |
| Diisopropylethylamine (DIPEA) | ~11 | Non-nucleophilic due to steric hindrance. Soluble in most organic solvents.[5] | Higher boiling point can make removal challenging. | Excellent choice to avoid side reactions, particularly elimination. |
Q2: What is the impact of the trifluoromethyl group on the reaction?
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group. This has two main effects:
-
Decreased Nucleophilicity: The CF₃ group reduces the electron density on the nitrogen atom, making the free amine less nucleophilic compared to an unsubstituted morpholine. This may necessitate more forcing reaction conditions (e.g., higher temperature, more reactive alkylating agent, or longer reaction times).
-
Increased Acidity of the N-H Proton: The electron-withdrawing nature of the CF₃ group makes the proton on the nitrogen of the free amine more acidic. This doesn't significantly impact the choice of base for deprotonating the initial hydrochloride salt but is a key electronic feature of the molecule.
Q3: Can I use alcohols as alkylating agents instead of alkyl halides?
Yes, N-alkylation using alcohols is a greener alternative to using alkyl halides, as the only byproduct is water.[8][9][10] This transformation, often referred to as a "hydrogen-borrowing" or "hydrogen auto-transfer" process, typically requires a transition metal catalyst (e.g., based on Ru, Ir, or Au).[8][10][11] While environmentally advantageous, this method requires careful optimization of the catalyst system and reaction conditions.[12][13]
Q4: How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material, product, and any potential side products. The starting amine hydrochloride will likely have a different Rf than the free amine. It is advisable to spot a sample of the reaction mixture that has been quenched with a mild acid to see the protonated product and starting material, and a sample quenched with a mild base to see the free amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as detect any side products by their mass-to-charge ratio.
Q5: What are some common pitfalls during workup and purification?
-
Emulsion Formation: During aqueous workup, emulsions can form, especially if a tertiary amine base like TEA or DIPEA was used. Adding brine can help to break up emulsions.
-
Product Volatility: Some N-alkylated morpholines, particularly those with small alkyl groups, can be volatile. Care should be taken during solvent removal on a rotary evaporator to avoid product loss.
-
Co-elution during Chromatography: The product may co-elute with unreacted starting material or side products. Careful selection of the eluent system and gradient for column chromatography is crucial for obtaining a pure product.
References
- Benchchem. N-Alkylation of 4-(2,2-diphenylethyl)morpholine - Application Notes and Protocols.
- Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives.
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/c–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163–171.
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163–171.
- Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1344.
- Google Patents. (1954). Method of preparing n-substituted morpholines. US2692879A.
- Benchchem. side reactions and byproduct formation in morpholine synthesis.
- Google Patents. (2009). Methods for preparing n-substituted morpholine compounds. WO2009082884A1.
- The 'pKas' of bases. (2025).
- Chemistry with Caroline. (2022). Alkylation of Amines. YouTube.
- He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9879-9883.
- Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- ResearchGate. (2010). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- Benchchem. Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
- OChemTutor. pKa values.
- ThalesNano. (2012). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ochemtutor.com [ochemtutor.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. thalesnano.com [thalesnano.com]
- 11. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the reactivity of (R)-3-(Trifluoromethyl)morpholine with non-fluorinated morpholines
[1]
Executive Summary
The "Magic Trifluoromethyl" Effect in Heterocycles
In medicinal chemistry, the morpholine ring is a privileged scaffold, often used to solubilize lipophilic pharmacophores. However, standard morpholine is metabolically liable (N-oxidation) and highly basic (
(R)-3-(Trifluoromethyl)morpholine (3-TFM) represents a strategic bioisostere.[1] The introduction of the trifluoromethyl (
Part 1: Physicochemical Profile & Structural Analysis[1][2]
The reactivity differences between 3-TFM and morpholine are not random; they are the direct mathematical result of the
Table 1: Comparative Physicochemical Properties[1][3]
| Feature | Morpholine (Standard) | (R)-3-(Trifluoromethyl)morpholine | Impact on Drug Design |
| Basicity ( | 8.36 | ~5.5 – 6.0* | Reduced: Less protonated at physiological pH; improved membrane permeability.[1] |
| Lipophilicity ( | -0.86 | ~0.2 – 0.5 | Increased: |
| Nucleophilicity | High | Low | Attenuated: Lone pair is less available; requires harsher reaction conditions.[1] |
| Metabolic Stability | Low (N-oxide formation) | High | Blocked: |
| Steric Bulk | Minimal | High ( | Hindered: The |
*Note:
Conformational Analysis
While morpholine exists predominantly in a chair conformation with the N-substituent equatorial, 3-TFM is more rigid.[1]
-
Steric Anchor: The bulky
group strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions. -
Lone Pair Orientation: The electron-withdrawing
reduces the electron density of the nitrogen lone pair, making it "harder" (in HSAB terms) and less reactive.
Part 2: Reactivity & Synthetic Challenges[4]
Nucleophilic Aromatic Substitution ( )
This is the most common reaction for morpholines in drug discovery (e.g., synthesizing kinase inhibitors).[1]
-
Morpholine: Reacts rapidly with chloropyrimidines or fluoronitrobenzenes at room temperature.[1]
-
3-TFM: Reacts sluggishly. The inductive withdrawal pulls density from the nitrogen, and the adjacent
group physically blocks the approach to the electrophile.-
Correction: You must use higher temperatures (
) and polar aprotic solvents (DMSO/NMP) to force the reaction.[1]
-
Amide Coupling / Acylation[1]
-
Morpholine: Standard conditions (EDC/HOBt or HATU) work within minutes.[1]
-
3-TFM: The reduced basicity actually helps avoid over-acylation, but the nucleophilic attack on the activated ester is the rate-determining step.
-
Correction: Use highly reactive acyl chlorides or mixed anhydrides rather than standard carbodiimide couplings if the reaction stalls.
-
Buchwald-Hartwig Amination[1]
-
Morpholine: Works with standard Pd sources (
) and ligands (BINAP/Xantphos).[1] -
3-TFM: Often fails with weak ligands.[1] The amine binds poorly to the Pd(II) center.
-
Correction: Requires bulky, electron-rich ligands (e.g., BrettPhos or RuPhos ) that facilitate the reductive elimination step and stabilize the oxidative addition complex.[1]
-
Part 3: Decision Logic & Mechanism (Visualization)[1]
The following diagram illustrates the decision matrix for selecting reaction conditions based on the specific morpholine variant.
Figure 1: Decision logic for optimizing reaction conditions based on the electronic and steric profile of the amine.
Part 4: Experimental Protocols
Experiment: Coupling with 4-Chloropyrimidine
Objective: Compare the synthesis of a kinase inhibitor scaffold using both amines.
Protocol A: Standard Morpholine (Control)[1]
-
Reagents: 4-Chloropyrimidine (1.0 eq), Morpholine (1.1 eq),
(1.5 eq).[1] -
Solvent: DMF (Dimethylformamide).[1]
-
Procedure:
-
Charge a 20 mL vial with 4-chloropyrimidine (1 mmol) and
. -
Add DMF (3 mL) and Morpholine.
-
Stir at Room Temperature (
) for 2 hours. -
Observation: Reaction typically reaches >95% conversion by LCMS within 1-2 hours.
-
Protocol B: (R)-3-(Trifluoromethyl)morpholine (Optimized)[1]
-
Reagents: 4-Chloropyrimidine (1.0 eq), (R)-3-TFM (1.2 eq),
(2.0 eq).-
Why Cesium?
is more soluble in organic solvents and more basic than Potassium Carbonate, aiding the deprotonation/nucleophilicity of the sluggish amine.
-
-
Solvent: DMSO (Dimethyl sulfoxide).[1]
-
Why DMSO? Higher dielectric constant stabilizes the transition state better than DMF for difficult
.
-
-
Procedure:
-
Charge a pressure-relief vial with 4-chloropyrimidine (1 mmol) and
. -
Add DMSO (3 mL) and (R)-3-TFM.
-
Heat to
in an oil bath or heating block. -
Monitor by LCMS at 4h and 16h.
-
Observation: Reaction often requires 12-18 hours for full conversion.[1]
-
Work-up Note: DMSO requires extensive water washing or lyophilization to remove.[1]
-
Troubleshooting the 3-TFM Reaction
If conversion is low (<10%) after 4 hours:
-
Switch Mechanism: Move from
to Buchwald-Hartwig coupling (Pd-catalyzed). -
Catalyst System: Use
(2 mol%) + RuPhos (4 mol%) + in Toluene at . RuPhos is specifically designed for secondary amines with steric hindrance.[1]
References
-
Mykhailiuk, P. K. (2015).[1] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." European Journal of Organic Chemistry.[1]
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
-
Morgentin, R., et al. (2013).[1] "Modulation of the physicochemical properties of morpholine derivatives." Bioorganic & Medicinal Chemistry.
Publish Comparison Guide: Structural Characterization of (R)-3-(Trifluoromethyl)morpholine Hydrochloride
Executive Summary
In modern drug discovery, (R)-3-(Trifluoromethyl)morpholine serves as a high-value chiral building block. The incorporation of the trifluoromethyl (
However, the introduction of the
Comparative Landscape: Selecting the Right Tool
For chiral small molecules like (R)-3-(Trifluoromethyl)morpholine HCl, three primary methods exist for AC determination. While X-ray crystallography is the "gold standard," it is not always the most efficient first step.[1]
Decision Matrix: X-ray vs. VCD vs. NMR[2][3]
| Feature | Single Crystal X-ray Diffraction (SCXRD) | Vibrational Circular Dichroism (VCD) | NMR (Mosher's Method) |
| Primary Requirement | Single crystal (~0.1–0.3 mm) | Solution (approx. 5–10 mg/mL) | Chemical derivatization |
| Directness | Direct (Anomalous dispersion) | Indirect (Compare exp. vs. DFT calc.) | Indirect (Chemical shift anisotropy) |
| Confidence Level | >99% (if Flack parameter < 0.1) | High (requires good DFT match) | Moderate to High |
| Time to Result | 24–72 hours (includes crystallization) | 4–12 hours (spectra + calculation) | 24 hours (synthesis + NMR) |
| Sample Recovery | Non-destructive | Non-destructive | Destructive (derivatized) |
| Best For | Solid salts (HCl, fumarate) | Oils, gums, amorphous solids | Alcohols/Amines (if oil) |
Strategic Recommendation
-
Use SCXRD if the sample is already a solid hydrochloride salt. The presence of Chloride (
) and Fluorine ( ) atoms provides sufficient anomalous scattering signal (using Cu K radiation) to determine absolute configuration without heavy atom derivatization. -
Use VCD if the material is the free base (likely an oil) and you wish to avoid salt formation.
Workflow Visualization
The following diagram outlines the decision logic for characterizing (R)-3-(Trifluoromethyl)morpholine derivatives.
Figure 1: Decision tree for stereochemical assignment of fluorinated morpholine derivatives.
Experimental Protocol: Crystallization of the HCl Salt
Morpholine hydrochloride salts are typically high-melting solids, but the lipophilic
Materials
-
Compound: 20 mg (R)-3-(Trifluoromethyl)morpholine HCl.
-
Solvent (Inner Vial): Methanol (MeOH) or Ethanol (EtOH).
-
Anti-solvent (Outer Vial): Diethyl ether (
) or Hexane. -
Vessels: 1-dram glass vial (inner), 20 mL scintillation vial (outer).
Step-by-Step Methodology
-
Dissolution (Inner Vial):
-
Place 20 mg of the sample into the 1-dram vial.
-
Add MeOH dropwise (approx 0.5 – 1.0 mL) until the solid just dissolves.
-
Note: If the solution is cloudy, filter it through a 0.2 µm PTFE syringe filter.
-
-
Setup (Chamber):
-
Fill the larger 20 mL vial with 3–5 mL of the anti-solvent (Diethyl ether is recommended for HCl salts).
-
Carefully place the open 1-dram vial inside the larger vial. Do not let the liquids mix directly.
-
-
Equilibration:
-
Harvesting:
-
Inspect after 24–48 hours. Look for colorless prisms or blocks.
-
Mount crystals immediately using Paratone-N oil to prevent desolvation (if solvated).
-
X-ray Data Acquisition & Analysis[4][6]
When collecting data on this specific derivative, certain structural features require specific attention during refinement.
Data Collection Parameters[3][4][7]
-
Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the
group. -
Source: Cu K
( ).-
Reasoning: For light atom structures (C, H, N, O, F), Mo radiation often yields insufficient anomalous signal. The Chlorine in the HCl salt provides a strong anomalous signal with Cu radiation, enabling robust Flack parameter determination.
-
Structural Refinement Challenges
-
Trifluoromethyl Disorder: The
group often exhibits rotational disorder around the C-C bond.-
Solution: Model the Fluorine atoms over two positions (Part A/Part B) and restrain geometries using DFIX (C-F distance ~1.35 Å) and EADP (thermal parameters) commands in SHELXL.
-
-
Absolute Configuration (AC):
-
Check the Flack Parameter (x) .
-
For (R)-3-(Trifluoromethyl)morpholine HCl:
- (with u < 0.1) confirms the model is correct.
- indicates the inverted structure (S-enantiomer) is present.
-
-
Hydrogen Bonding:
-
Expect a network where the morpholine nitrogen (protonated,
) donates hydrogen bonds to the Chloride anion ( ).
-
Expected Crystal Packing Logic
Figure 2: Predicted hydrogen bonding motif. The Chloride ion acts as a bridge, stabilizing the lattice.
Conclusion
For (R)-3-(Trifluoromethyl)morpholine hydrochloride , X-ray crystallography remains the definitive method for validating stereochemistry, provided the material is crystalline. The use of Cu K
References
-
Parsons, S. et al. (2013). "Flack parameter and absolute configuration determination from light-atom structures." Acta Crystallographica Section B. Link
-
Stephens, P. J. et al. (2010). "Structural determination of chiral molecules using VCD." Chemical Communications. Link
-
Guglielmi, P. et al. (2016). "Fluorine in Isosteres: Morpholine Derivatives." Journal of Medicinal Chemistry. Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures." Link
Sources
Mass spectrometry fragmentation pattern of (R)-3-(Trifluoromethyl)morpholine hydrochloride
An In-Depth Guide to the Mass Spectrometry Fragmentation of (R)-3-(Trifluoromethyl)morpholine Hydrochloride and a Comparison of Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed predictive analysis of the mass spectrometric behavior of (R)-3-(Trifluoromethyl)morpholine hydrochloride, a key heterocyclic building block in modern drug discovery. In the absence of direct spectral data in public databases, this document synthesizes information from foundational principles of mass spectrometry and analogous structures to propose a fragmentation pathway under electrospray ionization (ESI). We will explore the influence of the morpholine core and the electron-withdrawing trifluoromethyl group on the molecule's fragmentation. Furthermore, this guide presents a comparative overview of alternative analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and various High-Performance Liquid Chromatography (HPLC) methods, offering researchers a comprehensive framework for selecting the optimal analytical strategy for characterization and quantification.
Introduction
(R)-3-(Trifluoromethyl)morpholine hydrochloride is a chiral morpholine derivative of increasing interest in medicinal chemistry. The morpholine scaffold is a privileged structure found in numerous therapeutic agents, including the antibiotic Linezolid and the anticancer drug Gefitinib.[1] The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate analytical characterization of such intermediates is paramount for ensuring the quality and integrity of downstream drug candidates. Mass spectrometry stands as a primary tool for this purpose due to its exceptional sensitivity and specificity. This guide elucidates the expected fragmentation patterns to aid in structural confirmation and metabolite identification.
Part 1: Predicted Mass Spectrometry Behavior and Fragmentation Analysis
The analysis of (R)-3-(Trifluoromethyl)morpholine hydrochloride by mass spectrometry begins with the choice of ionization technique. As a pre-formed salt, it is highly polar and ideally suited for soft ionization methods like Electrospray Ionization (ESI).
Ionization & Precursor Ion Formation
In a typical ESI experiment conducted in positive ion mode, the hydrochloride salt will dissociate in solution. The morpholine nitrogen, being the most basic site, will be protonated. Therefore, the analyte will not be observed as the intact salt but as the protonated free base, [(R)-3-(Trifluoromethyl)morpholine + H]⁺. The chloride ion will not be observed in the positive ion spectrum. The stereochemistry at the 3-position does not influence the mass-to-charge ratio, and thus standard mass spectrometry cannot differentiate between the (R) and (S) enantiomers without chiral chromatography.
-
Molecular Formula (Free Base): C₅H₈F₃NO
-
Monoisotopic Mass (Free Base): 155.056 g/mol
-
Predicted Precursor Ion ([M+H]⁺): m/z 156.063
It is important to note that nonvolatile salts like NaCl or the HCl counter-ion itself can sometimes interfere with ESI by forming adducts or suppressing the analyte signal, a phenomenon extensively studied in protein and small molecule analysis.[2][3][4] However, for a simple hydrochloride salt at typical analytical concentrations, observation of the [M+H]⁺ ion is expected to be robust.
Proposed ESI-MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 156.063 would induce fragmentation. The proposed pathway is based on the known fragmentation of the morpholine ring and the influence of the trifluoromethyl group.
The morpholine cation itself is known to fragment via two primary routes: the loss of a hydrogen atom (H•) and the loss of a formaldehyde radical (CH₂O).[5] For substituted morpholines, fragmentation is directed by the substituents. The C-CF₃ bond is relatively labile, and the loss of the trifluoromethyl radical (•CF₃) is a common pathway for trifluoromethyl-substituted heterocycles.
Here, we predict two major fragmentation routes for the protonated molecule:
-
Route A: Retro-Diels-Alder (RDA) type fragmentation. Ring cleavage is a common pathway for six-membered heterocyclic rings. We anticipate a cleavage of the morpholine ring, potentially initiated by the charge on the nitrogen atom.
-
Route B: Loss of the Trifluoromethyl Group. The strong electron-withdrawing nature of the CF₃ group can facilitate its departure as a neutral radical or through rearrangement, a process observed in other trifluoromethylated compounds.
The diagram below illustrates the predicted fragmentation cascade.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated (R)-3-(Trifluoromethyl)morpholine.
Summary of Key Predicted Fragment Ions
The following table summarizes the key ions we predict would be observed in an MS/MS spectrum.
| Predicted m/z | Proposed Loss from Precursor (m/z 156.063) | Proposed Fragment Structure/Identity | Notes |
| 100.050 | Loss of C₂H₂O (ethylene oxide) | C₃H₅F₃N⁺ | Result of a Retro-Diels-Alder (RDA) type fragmentation. |
| 87.055 | Loss of •CF₃ (Trifluoromethyl radical) | C₅H₈NO⁺ | Loss of the trifluoromethyl group is a characteristic fragmentation for such compounds. |
| 82.040 | Loss of C₂H₂O and H₂O | C₃H₃F₃N⁺ | Subsequent loss of water from the m/z 100 fragment. |
| 74.060 | Loss of C₂H₃F₃ | C₃H₅NO⁺ | Represents the portion of the ring containing the N and O atoms after ring cleavage. |
Part 2: Comparison with Alternative Analytical Methodologies
While ESI-MS is a powerful tool for structural confirmation, a comprehensive analytical strategy often involves orthogonal techniques, especially for quantification and quality control.
Comparative Analysis Overview
| Technique | Principle | Sample Prep | Sensitivity | Specificity | Key Application for this Analyte |
| ESI-MS/MS | Soft ionization, mass-based separation of ions and their fragments. | Minimal (dilute and shoot). | Very High (pg-fg). | Very High. | Structural confirmation, metabolite ID, trace quantification. |
| GC-MS | Volatilization, chromatographic separation, electron impact ionization. | Derivatization required to increase volatility.[6][7] | High (pg-ng). | High. | Quantitative analysis in complex matrices after derivatization. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | May require derivatization with a UV-active tag.[8] | Moderate (ng-µg). | Moderate. | Routine purity checks and quantification if derivatized. |
| Ion Chromatography (IC) | Ion-exchange separation with conductivity detection. | Minimal (dilution). | High (µg/L). | High for cations. | Quantification of the morpholine cation in aqueous samples.[1] |
In-depth Discussion
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of morpholine derivatives by GC-MS is often challenging due to their polarity and low volatility.[6] A common strategy involves derivatization, for example, by reacting the secondary amine with sodium nitrite to form a more volatile N-nitrosomorpholine derivative, which can be readily analyzed.[7] While this adds a sample preparation step, it yields a robust and sensitive method for quantification. The electron impact (EI) ionization used in GC-MS would produce a different, more extensive fragmentation pattern compared to ESI, providing complementary structural information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse technique for pharmaceutical analysis. However, (R)-3-(Trifluoromethyl)morpholine lacks a strong chromophore, making detection by standard UV-Vis detectors inefficient. To overcome this, derivatization with a UV-active agent like 1-naphthylisothiocyanate can be employed.[8] Alternatively, coupling HPLC with a mass spectrometer (LC-MS) combines the excellent separation of HPLC with the sensitive and specific detection of MS, representing the gold standard for many applications. Other detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) could also be used but offer less sensitivity than MS.
-
Ion Chromatography (IC): As the analyte is a salt and forms a cation in solution, IC is a viable technique for quantification.[1] This method is particularly useful for analyzing the compound in matrices containing other salts or ionic species, as it separates analytes based on their ionic interactions with a stationary phase.
Part 3: Experimental Protocols
To ensure scientific integrity, the following sections provide detailed, actionable protocols.
Protocol 1: ESI-MS/MS Analysis on a Q-TOF Mass Spectrometer
This protocol describes a standard method for obtaining high-resolution mass and fragmentation data for the target analyte.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of (R)-3-(Trifluoromethyl)morpholine hydrochloride in methanol. b. Create a 1 µg/mL working solution by diluting the stock solution in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation.
2. Infusion and MS Analysis: a. Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. b. Acquire a full scan MS spectrum in positive ion mode over a range of m/z 50-500 to identify the [M+H]⁺ precursor ion (expected at m/z 156.063). c. Set the key ESI source parameters:
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow (N₂): 600 L/hr
3. MS/MS Fragmentation Analysis: a. Set the instrument to "Product Ion Scan" or "MS/MS" mode. b. Select the precursor ion (m/z 156.1) in the first quadrupole. c. Apply a collision energy ramp (e.g., 10-40 eV) in the collision cell (using Argon as the collision gas) to induce fragmentation. d. Acquire the product ion spectrum to observe the fragment ions detailed in Part 1.
Protocol 2: Comparative Workflow - GC-MS Analysis via Derivatization
This protocol is adapted from established methods for morpholine analysis and serves as a comparative workflow.[6][7]
Caption: Workflow for the quantitative analysis of morpholines using GC-MS following derivatization.
1. Derivatization: a. To 1 mL of an aqueous sample containing the analyte, add 0.5 mL of 1M Hydrochloric Acid. b. Add 0.5 mL of 5% (w/v) sodium nitrite solution. c. Vortex and incubate at 50°C for 15 minutes to form the N-nitroso derivative.
2. Liquid-Liquid Extraction: a. Cool the sample to room temperature. b. Add 1 mL of dichloromethane and vortex for 1 minute to extract the derivative.[6] c. Allow the layers to separate and carefully transfer the bottom organic layer to a clean vial.
3. GC-MS Conditions: a. Injector: 250 °C, Splitless mode. b. Carrier Gas: Helium at 1.2 mL/min. c. Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. d. MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range m/z 40-450.
Conclusion
The mass spectrometric fragmentation of (R)-3-(Trifluoromethyl)morpholine hydrochloride is predictably governed by the fundamental chemistry of its core structures. Under ESI-MS/MS conditions, the protonated molecule at m/z 156.063 is expected to yield characteristic fragment ions corresponding to ring cleavage and the loss of the trifluoromethyl group. While ESI-MS/MS provides unparalleled utility for structural elucidation, a multi-faceted analytical approach is recommended for comprehensive characterization and quantification. Techniques such as GC-MS (with derivatization) and specialized HPLC methods offer robust, orthogonal data that contribute to a complete analytical profile, ensuring the highest standards of quality for this critical pharmaceutical intermediate.
References
- BenchChem. (2025).
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. [Link]
-
Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. [Link]
-
ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. [Link]
-
Andersson, B., Andersson, K., & Ståhl, A. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst, 126(1), 65-68. [Link]
-
Yin, H. M., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. Physical Chemistry Chemical Physics, 19(5), 3851-3858. [Link]
-
National Center for Biotechnology Information. (2022). PubChem Compound Summary for CID 8083, Morpholine. [Link]
-
Kaltashov, I. A., & Mohimen, A. (2015). Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations. Journal of the American Society for Mass Spectrometry, 26(5), 835-843. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. [Link]
-
ResearchGate. (2015). Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations. [Link]
-
Liu, Y., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2017, 8563876. [Link]
-
University of Victoria. (2019). Structure, Anion, and Solvent Effects on Cation Response in ESI-MS. [Link]
-
ACS Publications. (1969). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. [Link]
-
Kim, H. I., Johnson, P. V., & Beegle, L. W. (n.d.). The Effect of Salts on Electrospray Ionization of Amino Acids in the Negative Mode. [Link]
-
Wiley Online Library. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. [Link]
-
ResearchGate. (2019). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry using experiments and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lpi.usra.edu [lpi.usra.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of Chiral Morpholines for Pharmaceutical Research
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility.[1] The precise stereochemical arrangement of substituents on the morpholine ring is frequently paramount to a compound's therapeutic efficacy and safety.[1] This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing these invaluable chiral building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.
Strategic Overview: Pathways to Chiral Morpholines
The synthesis of chiral morpholines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. This guide will focus on a comparative analysis of the following prominent methods:
-
Asymmetric Hydrogenation of Dehydromorpholines
-
Tandem Intramolecular Hydroamination and Asymmetric Transfer Hydrogenation
-
Diastereoselective Synthesis from Chiral Amino Alcohols
-
Enzymatic Kinetic Resolution
The following diagram provides a high-level overview of these synthetic strategies.
Sources
Safety Operating Guide
Personal protective equipment for handling (R)-3-(Trifluoromethyl)morpholine hydrochloride
CAS: 1221727-44-5 Formula: C5H8F3NO·HCl Molecular Weight: 191.58 g/mol
Hazard Dynamics & Risk Assessment
The "Why" Behind the Protocol
Handling (R)-3-(Trifluoromethyl)morpholine hydrochloride requires a nuanced understanding of its dual nature: it is both a fluorinated organic intermediate and an amine hydrochloride salt . As a Senior Application Scientist, I prioritize the "Precautionary Principle"—treating the compound as a potential severe irritant and corrosive until specific toxicological data proves otherwise.
The Three-Point Hazard Triad[1]
-
The Hydrochloride Salt Factor (Acidic Hydrolysis):
-
Mechanism: As a hydrochloride salt, this compound is prone to hydrolysis upon contact with moisture (mucous membranes, sweaty skin). This releases hydrochloric acid (HCl) locally, leading to immediate irritation or chemical burns.
-
Risk: Inhalation of dust is the primary vector. The salt is likely hygroscopic; clumping indicates moisture absorption, increasing the acidity of the solid.
-
-
The Trifluoromethyl Group (Combustion & Stability):
-
Mechanism: The
group imparts high thermal stability but alters the combustion profile. -
Risk: In the event of a fire or thermal decomposition (>200°C), this compound will release Hydrogen Fluoride (HF) gas, which is significantly more toxic and corrosive than standard combustion byproducts.
-
-
The Morpholine Core (Physiological Activity):
-
Mechanism: Morpholine derivatives are often biologically active.
-
Risk: While the salt form reduces volatility, accidental solubilization (e.g., in DMSO or water on skin) facilitates transdermal absorption.
-
The PPE Matrix: Task-Based Protection
Standardization prevents hesitation. Use this matrix to select gear based on the specific operational state of the chemical.
| PPE Component | Solid State Handling (Weighing/Transfer) | Solution State Handling (Reaction/Workup) | Rationale & Causality |
| Hand Protection | Double Nitrile (5 mil) (Outer glove changed every 30 mins) | Laminate / High-Grade Nitrile (8 mil) (If solvent is DCM/THF) | Permeation vs. Degradation: Standard nitrile is sufficient for dry solids. However, fluorinated amines in organic solvents can permeate thin nitrile. Laminate gloves prevent solvent-mediated absorption. |
| Respiratory | Engineering Control Primary: Fume Hood.Backup: N95 (if hood unavailable). | Fume Hood Mandatory. Do not rely on respirators for solvent vapors. | Dust Control: The HCl salt forms a fine dust. Inhalation triggers immediate respiratory tract irritation (HCl release). |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Chemical Splash Goggles + Face Shield (If volume > 100mL) | Corrosivity: Safety glasses with side shields are insufficient for amine salts. Goggles seal against dust entry and splashes that could cause corneal opacity. |
| Body Protection | Lab Coat (Cotton/Poly) + Apron | Lab Coat + Chemical Resistant Apron | Decontamination: A rubberized apron prevents "soak-through" if a flask breaks, protecting the torso from chemical burns. |
Operational Workflow: The "Safe-Cycle"
Logic: Safety is not a static state; it is a continuous loop of checks.
Phase A: Weighing & Transfer (The Critical Zone)
-
Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or ionizer bar if the powder "flies" during spatula transfer.
-
The "Draft Shield" Technique: When weighing on an analytical balance, do not turn off the fume hood. Instead, use a balance with a built-in draft shield or place the balance in a "dead air" zone within the hood to maintain containment without disrupting the reading.
Phase B: Solubilization
-
Exotherm Watch: Adding amine salts to basic solutions (neutralization) or strong acids can be exothermic. Add the solid slowly to the solvent, not the reverse, to control heat generation.
Phase C: Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.
Caption: Operational workflow distinguishing between solid-state dust hazards and solution-state permeation risks.
Disposal & Decontamination
Scientific Integrity in Waste Management
Improper disposal of fluorinated compounds is a major regulatory compliance risk.
Decontamination Protocol
-
Surface Cleaning: Do not use simple water.[1] Use a dilute sodium bicarbonate solution (5%) to wipe down the balance area and hood sash. This neutralizes the acidic HCl component and helps solubilize the organic residue.
-
Glassware: Rinse with methanol first (to dissolve the organic fluorinated moiety), then water. Collect the methanol rinse as halogenated waste.
Waste Segregation (Crucial)[3][4]
-
Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Fluorinated Organics" and "Acidic Salt."
-
Prohibition: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases without neutralization, as this can generate heat or toxic vapors.
-
Destruction: The ultimate fate of this waste is high-temperature incineration with scrubber systems designed to capture Hydrogen Fluoride (HF). It must not be autoclaved or sewered.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel (risk of delayed pulmonary edema from HCl/amine irritation).
-
Skin Contact: Brush off loose powder before applying water (prevents creating a concentrated acidic paste on skin). Then, flush with water for 15 minutes.[1][2]
-
Eye Contact: Flush for 15 minutes. Do not use neutralization eye drops. Seek an ophthalmologist immediately due to the corrosive risk of the HCl salt.
References
-
Fisher Scientific. (2021).[2] Safety Data Sheet: Morpholine, 4-(2-chloroethyl)-, hydrochloride. Retrieved from (Proxy data for Morpholine HCl salts).
-
U.S. Environmental Protection Agency (EPA). (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF). Retrieved from .
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from .[3]
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Lab. Retrieved from .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
